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Apramycin (sulfate hyrate)

Cat. No.: B10823695
M. Wt: 655.7 g/mol
InChI Key: QZMYGUIMDGWSNW-PWWORVPNSA-N
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Description

Historical Discovery and Early Characterization in Research Contexts

Apramycin (B1230331) was first isolated in 1967 from the fermentation broth of Streptomyces tenebrarius. frontiersin.org Early research characterized it as an aminoglycoside antibiotic with a unique structure. frontiersin.org Initial studies focused on its antimicrobial activity and established its potential for use in veterinary medicine to treat infections caused by pathogens such as Escherichia coli and Salmonella spp. toku-e.comnih.gov These foundational investigations also noted its mechanism of action, which involves the inhibition of protein synthesis in bacteria. toku-e.comsigmaaldrich.com

Positioning of Apramycin (sulfate hydrate) within Aminoglycoside Antibiotic Research

Apramycin occupies a unique position within the broader class of aminoglycoside antibiotics. pnas.org Unlike the more common 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides such as gentamicin (B1671437) and amikacin (B45834), apramycin is a 4-monosubstituted 2-deoxystreptamine. pnas.orgnih.govoup.com This structural difference is a key area of interest in research as it is linked to its ability to evade many of the common resistance mechanisms that affect other aminoglycosides. pnas.orgnih.gov Consequently, research on apramycin is often framed within the context of overcoming antibiotic resistance, positioning it as a promising candidate for the development of next-generation antibiotics to combat challenging Gram-negative pathogens. acs.orgmdpi.com

Unique Structural Features and Their Academic Significance in Antimicrobial Research

The academic significance of apramycin in antimicrobial research is largely attributed to its unique structural features:

Monosubstituted 2-Deoxystreptamine Ring: Apramycin possesses a monosubstituted 2-deoxystreptamine ring, which distinguishes it from the disubstituted structures of many clinically used aminoglycosides. pnas.orgnih.gov This feature makes it a poor substrate for many aminoglycoside-modifying enzymes (AMEs) that confer resistance by altering the antibiotic structure. pnas.orgnih.gov

Bicyclic Sugar Moiety: It contains an unusual bicyclic eight-carbon dialdose moiety. pnas.orgacs.org This complex sugar structure is crucial for its interaction with the bacterial ribosome and contributes to its unique mechanism of action. frontiersin.orgpnas.org

Intrinsic Resilience to Resistance Mechanisms: The combination of these structural characteristics renders apramycin intrinsically resilient to most prevalent aminoglycoside resistance mechanisms, including modification by AMEs and the action of ribosomal methyltransferases. nih.govacs.orgoup.com This resilience is a major focus of research, particularly in the context of treating infections caused by MDR bacteria, such as carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii. nih.govoup.com

The following table summarizes key structural features and their research implications:

Structural FeatureDescriptionSignificance in Antimicrobial Research
Monosubstituted 2-Deoxystreptamine (2-DOS) RingThe 2-deoxystreptamine core is substituted at a single position (C4).Confers resistance to many aminoglycoside-modifying enzymes (AMEs) that target disubstituted aminoglycosides. pnas.orgnih.gov
Bicyclic Octose MoietyAn unusual eight-carbon sugar with a bicyclic structure.Plays a critical role in binding to the bacterial ribosome and is associated with its unique mode of inhibiting protein synthesis. frontiersin.orgpnas.org

Overview of Research Areas and Methodologies Pertaining to Apramycin (sulfate hydrate)

Research on apramycin (sulfate hydrate) is multifaceted, employing a range of scientific methodologies to explore its properties and potential applications.

Key Research Areas:

Mechanism of Action: Studies have elucidated that apramycin binds to the decoding A-site of the bacterial 16S ribosomal RNA. toku-e.comnih.gov Unlike many other aminoglycosides that primarily cause misreading of the mRNA, apramycin's primary mechanism is the inhibition of translocation, effectively halting protein synthesis. toku-e.comnih.govdrugbank.com

Structure-Activity Relationship (SAR) Studies: A significant body of research is dedicated to understanding how modifications to the apramycin scaffold affect its antibacterial activity and selectivity. nih.gov These studies involve the synthesis of apramycin derivatives and their evaluation to identify compounds with enhanced potency and reduced susceptibility to resistance mechanisms. nih.govnih.gov

Antimicrobial Spectrum and Efficacy: Extensive research has been conducted to evaluate apramycin's in vitro activity against a broad range of clinical isolates, including multidrug-resistant strains of E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Mycobacterium tuberculosis. nih.govfrontiersin.orgmicrobiologyresearch.org

Resistance Mechanisms: While apramycin evades many common resistance mechanisms, research has identified and characterized specific enzymes, such as the aminoglycoside acetyltransferase AAC(3)-IV, that can inactivate it. mdpi.comcambridge.org Understanding these resistance pathways is crucial for its potential clinical development.

Common Research Methodologies:

Microbiological Assays: Minimum Inhibitory Concentration (MIC) determination through broth microdilution is a standard method to quantify the in vitro potency of apramycin against various bacterial strains. nih.govfrontiersin.org

X-ray Crystallography: This technique has been instrumental in determining the three-dimensional structure of apramycin bound to the ribosomal decoding site, providing a molecular basis for its mechanism of action and its ability to bind to both prokaryotic and eukaryotic ribosomes. pnas.orgnih.gov

Biochemical Assays: Cell-free translation assays are used to study the specific effects of apramycin on protein synthesis. nih.gov Enzymatic assays are employed to characterize the activity of resistance enzymes like AMEs. mdpi.com

Genetic and Molecular Biology Techniques: Gene disruption and overexpression studies in Streptomyces tenebrarius have been used to investigate the biosynthetic pathway of apramycin. nih.govoup.com Genetic analysis of resistant clinical isolates helps in identifying and understanding the prevalence of resistance determinants. nih.govfrontiersin.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is utilized for the purification and quantification of apramycin and its derivatives in research settings. researchgate.net

The following table presents a summary of research findings on the minimum inhibitory concentration (MIC) of apramycin against selected pathogens:

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli1>512 toku-e.com
Klebsiella pneumoniae2>256 toku-e.com
Carbapenem-Resistant Klebsiella pneumoniae (CR-hvKp)48 frontiersin.org
Mycobacterium tuberculosis0.51 microbiologyresearch.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H45N5O16S B10823695 Apramycin (sulfate hyrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H45N5O16S

Molecular Weight

655.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid;hydrate

InChI

InChI=1S/C21H41N5O11.H2O4S.H2O/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4;/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;;/m1../s1

InChI Key

QZMYGUIMDGWSNW-PWWORVPNSA-N

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.O.OS(=O)(=O)O

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.O.OS(=O)(=O)O

Origin of Product

United States

Mechanisms of Action and Molecular Interactions of Apramycin Sulfate Hydrate

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Apramycin (B1230331) exerts its antibacterial effect by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This process involves specific interactions with ribosomal RNA and is influenced by certain ribosomal proteins.

Interaction with 16S Ribosomal RNA (A-site)

The primary target of apramycin is the decoding A-site within the 16S ribosomal RNA (rRNA) of the small ribosomal subunit. uzh.chacs.org Apramycin binds to the major groove of the 16S rRNA decoding site. nih.gov This binding involves specific hydrogen bond interactions. For instance, the 2-deoxystreptamine (B1221613) (2-DOS) moiety of apramycin forms hydrogen bonds with key nucleotides, such as N7 of G1494 and O4 of U1495. pnas.org A crucial interaction occurs between the bicyclic sugar moiety of apramycin and the A1408 nucleotide, forming a pseudo base pair. uzh.chucsd.edu This interaction is a key determinant for the specific recognition of the bacterial ribosome. ucsd.edu Unlike many other aminoglycosides, apramycin does not induce a significant conformational change in the A-site, specifically the destacking of adenines A1492 and A1493. nih.govresearchgate.net

Impact on Ribosomal Translocation and Translational Fidelity

The binding of apramycin to the ribosomal A-site primarily results in the inhibition of the translocation step of protein synthesis. researchgate.netnih.govdrugbank.com This blockage prevents the movement of the peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation. oup.com While many aminoglycosides are known to cause significant misreading of the mRNA codon, leading to decreased translational fidelity, apramycin induces translation errors to a much more limited extent. nih.govresearchgate.net Its primary mechanism is the potent inhibition of translocation rather than the induction of miscoding. drugbank.comucsd.edu This distinct mechanism of action sets it apart from many other clinically used aminoglycosides. nih.gov

Table 1: Comparative Effects of Apramycin and Other Aminoglycosides on Translation

Feature Apramycin Paromomycin (B158545)/Gentamicin (B1671437)
Primary Effect Inhibition of translocation researchgate.netnih.gov Induction of miscoding nih.gov
A-site Conformation Does not de-stack A1492/A1493 nih.gov Induces de-stacking of A1492/A1493 nih.gov
Translational Errors Limited researchgate.net Significant nih.gov

Structural Studies of Apramycin (sulfate hydrate)-Ribosome Complexes

Various structural biology techniques have provided detailed insights into the interaction between apramycin and the ribosome.

NMR and CD Spectroscopy: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been employed to study the structural features of apramycin when bound to an RNA fragment mimicking the bacterial ribosomal A-site. researchgate.netnih.gov These studies have helped to elucidate the conformation of the bound antibiotic and determine the dissociation constant of the apramycin-RNA complex. researchgate.net NMR solution structures have shown that apramycin binds in the major groove of the 16S rRNA decoding site without causing the de-stacking of key adenine (B156593) residues, which is a hallmark of other aminoglycosides. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM): High-resolution Cryo-EM structures of apramycin bound to the bacterial ribosome have provided a precise description of the antibiotic-ribosome interactions. ebi.ac.uknih.govrcsb.org These studies visualize the antibiotic within its binding site on the small ribosomal subunit, confirming its interaction with helix 44 of the 16S rRNA. acs.orgnih.gov The high resolution of these structures, ranging from 1.6 to 2.2 Å, allows for the detailed mapping of contacts and even the identification of mediating water molecules. ebi.ac.uknih.gov

X-ray Crystallography: X-ray crystallography has been used to determine the three-dimensional structure of apramycin in complex with decoding-site oligonucleotides. ucsd.eduucsd.edu These crystal structures have revealed the molecular basis for its bacterial target specificity, highlighting the formation of pseudo base pairs and triples in the recognition of the RNA target. ucsd.edu

Role of Ribosomal Protein S12 in Apramycin (sulfate hydrate) Interaction

Ribosomal protein S12, encoded by the rpsL gene, plays a significant role in the action of and resistance to apramycin. ucsd.edumdpi.com Structural models based on superimposition of the apramycin-RNA complex with the crystal structure of the 30S ribosomal subunit suggest a potential clash between the 3''-hydroxy group of apramycin's terminal sugar and the T40 residue of S12. ucsd.edu This interaction might interfere with the local conformation of S12, which is a control element for translocation, providing a hypothesis for apramycin's inhibitory effect on this process. ucsd.eduresearchgate.net

Mutations in the rpsL gene can confer resistance to apramycin. ucsd.eduresearchgate.net Genetic studies have identified loci near the rpsL gene that are responsible for apramycin resistance in E. coli. ucsd.edu Furthermore, the interplay between S12 mutations and the A-site of 16S rRNA can influence susceptibility to aminoglycosides. plos.orgnih.gov

Comparative Analysis of Binding Mechanisms

The binding mechanism of apramycin to the ribosome shows notable differences when compared to other classes of aminoglycosides, particularly the disubstituted 2-deoxystreptamine derivatives.

Distinction from Disubstituted Aminoglycosides in Ribosomal Recognition

Apramycin is structurally unique as a monosubstituted deoxystreptamine aminoglycoside, which contrasts with the 4,5- or 4,6-disubstituted structures of many other aminoglycosides like paromomycin, neomycin, and gentamicin. ucsd.eduoup.commsdvetmanual.com This structural difference leads to a distinct mode of interaction with the ribosomal A-site. ucsd.eduoup.com

While both apramycin and disubstituted aminoglycosides bind to the A-site in the 16S rRNA, their orientation and the specific contacts they make differ. uzh.chucsd.edu A key difference is that 4,5- and 4,6-disubstituted aminoglycosides induce a conformational flip of two adenine residues (A1492 and A1493) in the bacterial A-site, which is linked to their miscoding activity. nih.govucsd.edu Apramycin, however, binds without causing this dramatic conformational change, which is consistent with its primary action as a translocation inhibitor rather than an inducer of misreading. nih.govucsd.edu The unique structure of apramycin, particularly its bicyclic octodialdose ring, allows it to exploit different binding spaces within the A-site compared to disubstituted aminoglycosides. ucsd.edu This unique binding mode is also responsible for its ability to evade many common aminoglycoside resistance mechanisms. oup.comresearchgate.netfrontiersin.org

Table 2: Structural and Mechanistic Differences between Apramycin and Disubstituted Aminoglycosides

Characteristic Apramycin (Monosubstituted) Disubstituted Aminoglycosides (e.g., Paromomycin, Gentamicin)
Substitution Pattern 4-monosubstituted 2-deoxystreptamine oup.com 4,5- or 4,6-disubstituted 2-deoxystreptamine ucsd.edu
A-site Interaction Binds without flipping A1492/A1493 nih.govucsd.edu Induces flipping of A1492/A1493 nih.govucsd.edu
Primary Mechanism Inhibition of translocation nih.govdrugbank.com Induction of mRNA misreading nih.gov
Resistance Evasion Evades many common resistance enzymes oup.comresearchgate.net Susceptible to various resistance enzymes

Molecular Basis of Apramycin (Sulfate Hydrate) Interaction with Eukaryotic Ribosomal Decoding Sites

Apramycin binds to the decoding A site of the ribosome, a critical region for protein synthesis. pnas.orgrcsb.org In eukaryotes, it interacts with the deep groove of the ribosomal RNA. ucsd.edudrugbank.comnih.gov This binding event is characterized by the interaction of apramycin with a continuously stacked helix in the rRNA, which includes non-canonical C·A and G·A base pairs and a bulged-out adenine residue. ucsd.edudrugbank.comnih.gov

The binding of apramycin to the human ribosomal decoding site is a specific interaction and not a result of non-specific binding. ucsd.edu Unlike its interaction with the bacterial ribosome, where it induces a conformational change by displacing two adenine residues, apramycin binding to the eukaryotic decoding site stabilizes a pre-existing conformation of the RNA. ucsd.edu Specifically, the internal loop of the eukaryotic decoding site, with its characteristic base stacking and non-canonical base pairs, remains largely unchanged upon apramycin binding. ucsd.edu

Crystal structure analysis of apramycin in complex with a model of the Leishmania ribosomal A site reveals a distinct binding pattern. pnas.org In this eukaryotic parasite, apramycin induces a conformational change where only one adenine residue (A1493) is flipped out from the binding site. pnas.org This is in contrast to the binding of other aminoglycosides like Geneticin (G418), which causes two adenine residues to flip out, similar to what is observed in bacteria. pnas.org The interaction pattern of apramycin with the leishmanial A site shares significant similarity with its interaction with human ribosomes, which can be attributed to the conserved guanine (B1146940) residue at position 1408 that interacts with the hydroxyl group on the bicyclic ring I of apramycin. pnas.org

Table 1: Comparison of Apramycin Interaction with Ribosomal A Sites

Feature Eukaryotic (Human) Eukaryotic (Leishmania) Bacterial
Binding Location Deep groove of rRNA Deep groove of rRNA Deep groove of rRNA
Induced Conformational Change Stabilizes pre-existing conformation Flips out one adenine (A1493) Flips out two adenines (A1492, A1493)
Key Interacting Residue G1408 G1408 A1408
Effect on Translation Blocks translocation Blocks translocation Induces miscoding and blocks translocation

Importance of Hydrogen Bonding and Stereochemistry in Ribosomal Interaction

The precise interaction of apramycin with the ribosomal decoding site is heavily dependent on hydrogen bonding and the specific stereochemistry of the molecule. uzh.chnih.gov These non-covalent interactions are crucial for the stable binding of the drug to its RNA target.

In the interaction with the bacterial ribosomal A site, a key feature is the formation of a pseudo-base pair between the pyranosyl ring oxygen (O5') and the 6'-hydroxy group of apramycin's ring I with the conserved A1408 residue. uzh.ch This interaction is significantly influenced by an intramolecular hydrogen bond within the apramycin molecule itself. uzh.chnih.govnih.gov

A critical intramolecular hydrogen bond exists between the protonated equatorial 7'-methylamino group and the vicinal axial 6'-hydroxy group of apramycin. uzh.chnih.govresearchgate.net This hydrogen bond acidifies the 6'-hydroxy group, thereby strengthening its ability to donate a hydrogen bond to the A1408 residue in the bacterial ribosomal binding pocket. uzh.chnih.govnih.gov This cooperative hydrogen bonding network is essential for the potent antiribosomal and antibacterial activity of apramycin. uzh.chnih.govresearchgate.net

The stereochemistry at the 6' position is critical. In 6'-epiapramycin, where the 6'-hydroxy group is in a trans position relative to the 7'-methylamino group, the intramolecular hydrogen bond is much weaker. uzh.chnih.govresearchgate.net This leads to a weaker cooperative hydrogen bonding network with A1408, resulting in reduced inhibition of protein synthesis and diminished antibacterial activity. uzh.chnih.govresearchgate.net

In the eukaryotic decoding site, while the specific interactions differ due to sequence variations (G1408 instead of A1408), the principle of hydrogen bonding remains central to its binding. The interaction with the human A-site RNA involves potential hydrogen bonds with various residues, and water molecules also play a role in mediating these interactions. ucsd.edu The unique binding mode of apramycin in eukaryotes is a direct consequence of the different hydrogen bonding opportunities presented by the eukaryotic rRNA sequence and structure. ucsd.edu

Table 2: Key Hydrogen Bonds in Apramycin-Ribosomal Interaction

Interacting Molecules Type of Interaction Significance
Apramycin (7'-methylamino group) and Apramycin (6'-hydroxy group) Intramolecular Hydrogen Bond Acidifies the 6'-hydroxy group, enhancing its interaction with the ribosome. uzh.chnih.gov
Apramycin (6'-hydroxy group) and Bacterial A1408 Intermolecular Hydrogen Bond Crucial for stable binding and antibacterial activity. uzh.chnih.gov
Apramycin and Human A-site RNA Multiple Hydrogen Bonds Defines the unique binding mode in eukaryotes. ucsd.edu

Spectrum of Antimicrobial Activity and in Vitro Efficacy Studies Non Human Pathogen Focus

Activity Against Gram-Negative Bacterial Pathogens

Escherichia coli and Salmonella spp.

Apramycin (B1230331) has shown considerable in vitro activity against Escherichia coli and Salmonella species, which are common causes of bacterial enteritis in livestock. europa.eumdpi.com

For E. coli isolates from cattle, the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) has been reported to be 16 μg/ml, with a wild-type cut-off value of ≥32 μg/ml. europa.eu Studies on E. coli isolates of swine origin have shown MIC50 and MIC90 values of 16 and 64 μg/mL, respectively, with a wild-type cutoff defined at 32 μg/mL. nih.gov Another study on carbapenem-resistant E. coli found an apramycin MIC50 and MIC90 of 4 and 8 μg/ml, respectively. frontiersin.org The resistance rate of E. coli to apramycin in European clinical isolates from cattle has been reported to be up to 12%. europa.eu

Salmonella strains are generally considered susceptible to apramycin, with MIC values typically at or below 16 μg/ml. europa.eu In one study, less than 5% of Salmonella Dublin strains showed resistance. europa.eu For 185 swine Salmonella isolates, the MIC50 and MIC90 values for apramycin were 8 and 16 mg/L, respectively, with a wild-type cut-off value of 32 μg/mL. mdpi.com Monitoring of Salmonella isolates from farm animals between 1982 and 1984 showed an increase in apramycin resistance from 0.1% to 1.4%. nih.gov

Table 1: In Vitro Activity of Apramycin against E. coli and Salmonella spp.

Organism Source of Isolates MIC50 (μg/mL) MIC90 (μg/mL) Susceptibility/Resistance Details
Escherichia coli European cattle isolates - 16 Wild-type cut-off ≥32 μg/ml; resistance proportion up to 12% europa.eu
Escherichia coli Swine clinical isolates 16 64 Wild-type cutoff defined as 32 μg/mL nih.gov
Escherichia coli (Carbapenem-resistant) Clinical strains 4 8 95.5% of isolates had an MIC of 8 or less frontiersin.org
Salmonella spp. General - - Generally susceptible with MIC ≤16 μg/ml europa.eu
Salmonella Dublin Cattle - - <5% of strains were resistant europa.eu
Salmonella spp. Swine isolates 8 16 Wild-type cut-off value of 32 μg/mL mdpi.com

Klebsiella pneumoniae, Enterobacter spp., and Proteus spp.

Apramycin has demonstrated potent in vitro activity against several other important Gram-negative pathogens, including multidrug-resistant isolates.

For Klebsiella pneumoniae, apramycin has shown significant efficacy. One study reported that an apramycin concentration of 4 mg/L inhibited 99% of K. pneumoniae isolates. nih.gov In a collection of carbapenem-resistant K. pneumoniae, 97% of isolates were inhibited by apramycin at ≤4 mg/L. nih.gov Another study on carbapenem-resistant K. pneumoniae found an MIC50 and MIC90 of 4 and 8 μg/ml, respectively. frontiersin.org Tentative epidemiological cut-offs have been determined as 4 µg/mL for K. pneumoniae. nih.gov

Against Enterobacter species, an apramycin concentration of 8 mg/L inhibited 93% of isolates in one study. nih.gov For carbapenem-resistant Enterobacter isolates, 93% were inhibited at ≤8 mg/L. nih.gov

Apramycin has also shown activity against Proteus mirabilis, with a concentration of 8 mg/L inhibiting 100% of clinical isolates in a large study. nih.gov

Table 2: In Vitro Activity of Apramycin against K. pneumoniae, Enterobacter spp., and Proteus spp.

Organism Isolate Type MIC50 (μg/mL) MIC90 (μg/mL) Inhibition Concentration
Klebsiella pneumoniae Clinical isolates - >64 (for gentamicin (B1671437) & amikacin) 99% inhibited at 4 mg/L apramycin nih.gov
Klebsiella pneumoniae (Carbapenem-resistant) Clinical isolates - - 97% inhibited at ≤4 mg/L apramycin nih.gov
Klebsiella pneumoniae (Carbapenem-resistant) Clinical strains 4 8 - frontiersin.org
Enterobacter spp. Clinical isolates - >64 (for gentamicin & amikacin) 93% inhibited at 8 mg/L apramycin nih.gov
Enterobacter spp. (Carbapenem-resistant) Clinical isolates - - 93% inhibited at ≤8 mg/L apramycin nih.gov
Proteus mirabilis Clinical isolates - >64 (for gentamicin & amikacin) 100% inhibited at 8 mg/L apramycin nih.gov

Acinetobacter baumannii and Pseudomonas aeruginosa

Apramycin has shown promising in vitro activity against the often highly resistant pathogens Acinetobacter baumannii and Pseudomonas aeruginosa.

In a study of multidrug-resistant, extensively drug-resistant, and pandrug-resistant Acinetobacter baumannii, apramycin demonstrated an MIC50/MIC90 of 8/32 μg/ml. kirbylab.orgnih.gov This was significantly lower than other tested aminoglycosides like amikacin (B45834), gentamicin, and tobramycin (B1681333). kirbylab.orgnih.gov Only 2% of the A. baumannii isolates had an MIC greater than the epidemiological cutoff value of 64 μg/ml. kirbylab.orgnih.gov Furthermore, apramycin was found to be rapidly bactericidal against A. baumannii. nih.govasm.org

For Pseudomonas aeruginosa, the MIC50/MIC90 of apramycin was 16/32 μg/ml. kirbylab.orgnih.gov Similar to A. baumannii, only 2% of P. aeruginosa isolates had an MIC above the 64 μg/ml cutoff. kirbylab.orgnih.gov Apramycin has also been noted for its broad-range antibacterial activity against P. aeruginosa. asm.org

**Table 3: In Vitro Activity of Apramycin against A. baumannii and *P. aeruginosa***

Organism Isolate Resistance Profile Apramycin MIC50 (μg/ml) Apramycin MIC90 (μg/ml) Comparator Aminoglycoside MIC50/MIC90 (μg/ml) Percentage of Isolates with Apramycin MIC >64 μg/ml
Acinetobacter baumannii Multidrug-resistant, extensively drug-resistant, and pandrug-resistant 8 32 ≥64/>256 (Amikacin, Gentamicin, Tobramycin) kirbylab.orgnih.gov 2% kirbylab.orgnih.gov
Pseudomonas aeruginosa Multidrug-resistant, extensively drug-resistant, and pandrug-resistant 16 32 ≥8/256 (Amikacin, Gentamicin, Tobramycin) kirbylab.orgnih.gov 2% kirbylab.orgnih.gov

Other Aerobic Gram-Negative Bacteria

Studies have shown that apramycin has a broad spectrum of activity against a variety of aerobic Gram-negative bacteria. europa.euhpra.iedefra.gov.uk A comprehensive study demonstrated that an apramycin concentration of 8 mg/L was sufficient to inhibit 98% of all tested Enterobacteriaceae isolates, which included species such as Citrobacter freundii, Morganella morganii, and Serratia marcescens. nih.gov

Activity Against Mycobacterial Species

Apramycin has also been investigated for its potential against Mycobacterium species, including the significant human pathogen Mycobacterium tuberculosis.

Mycobacterium tuberculosis

Apramycin has demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. frontiersin.orgnih.govnih.gov The MIC of apramycin for sensitive and MDR Mtb has been determined to be in the range of 0.25-1 µg/ml. frontiersin.org One study found the MIC for the H37Rv strain to be between 0.5–1 µg/ml. frontiersin.org Another study reported an MIC of 1.5 mg/liter for the M. tuberculosis Erdman strain, which was comparable to amikacin. asm.orgnih.gov

A study involving 100 Mtb clinical isolates, including 83 drug-resistant strains, showed an MIC50 of 0.5 μg ml-1 and an MIC90 of 1 μg ml-1 for apramycin. nih.govmicrobiologyresearch.org This highlights its potential efficacy against strains that are resistant to other aminoglycosides. nih.govmicrobiologyresearch.org

**Table 4: In Vitro Activity of Apramycin against *Mycobacterium tuberculosis***

Strain/Isolate Type MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Sensitive and MDR-TB 0.25 - 1 frontiersin.org - -
H37Rv (wild-type) 0.5 - 1 frontiersin.org - -
Clinical Isolates (including MDR) 0.25 - 0.5 frontiersin.org - -
M. tuberculosis Erdman 1.5 - -
100 Clinical Isolates (including drug-resistant) - 0.5 nih.govmicrobiologyresearch.org 1 nih.govmicrobiologyresearch.org

Mycobacteroides abscessus

Apramycin has demonstrated significant in vitro activity against Mycobacteroides abscessus, a species of rapidly growing non-tuberculous mycobacteria known for causing chronic lung and soft tissue infections that are often resistant to many standard antimicrobials. nih.govresearchgate.net Comparative studies have shown that apramycin is more potent than several clinically approved aminoglycosides against a wide array of M. abscessus clinical isolates. nih.govresearchgate.net

Research highlights include:

Superior Potency : The Minimum Inhibitory Concentration (MIC) values for apramycin against M. abscessus are consistently lower than those for amikacin, a commonly used aminoglycoside in treatment regimens. nih.govresearchgate.net Specifically, the MIC50/90 for apramycin has been reported as 2 µg/mL, which is eight times lower than that of amikacin at 16 µg/mL. nih.govresearchgate.net

Bactericidal Activity : Unlike some other aminoglycosides, apramycin exhibits potent bactericidal activity against M. abscessus. nih.gov It has shown the ability to kill the bacteria at concentrations as low as 1 to 2 mg/L, irrespective of the presence of certain resistance mechanisms that affect other aminoglycosides. nih.gov

Overcoming Resistance : The efficacy of apramycin is not compromised by the acetyltransferase Eis2, which confers resistance to amikacin, nor is it affected by the transcriptional regulator WhiB7. researchgate.netnih.gov This allows apramycin to maintain its activity against strains that have developed resistance to other aminoglycosides. nih.gov

**Table 1: Comparative MIC Values of Apramycin and Amikacin against *Mycobacteroides abscessus***

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL)
Apramycin 2 2
Amikacin 16 16

Data sourced from studies on a large collection of M. abscessus clinical isolates. nih.govresearchgate.net

Efficacy Against Multidrug-Resistant (MDR) Strains

Apramycin has shown considerable promise in combating a variety of multidrug-resistant (MDR) bacterial strains, a critical area of need in antimicrobial therapy. Its broad spectrum of activity extends to pathogens that have developed resistance to multiple classes of antibiotics. nih.govcardiff.ac.uknih.gov

Activity Against Aminoglycoside-Resistant Strains (due to unique structural evasion)

A key feature of apramycin is its unique chemical structure, which allows it to evade many of the common mechanisms of aminoglycoside resistance. nih.govoup.comnih.govmdpi.com Unlike the majority of clinically used aminoglycosides that are 4,6-disubstituted 2-deoxystreptamines, apramycin is a monosubstituted derivative. nih.govmdpi.com This structural distinction renders it a poor substrate for many aminoglycoside-modifying enzymes (AMEs) that inactivate other drugs in this class. nih.govmdpi.comresearchgate.net

Key points regarding its activity against resistant strains include:

Evasion of Enzymatic Modification : Apramycin is not significantly affected by most aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), or nucleotidyltransferases (ANTs). researchgate.net It also evades the action of 16S rRNA methyltransferases (RMTases), which can confer broad resistance to other aminoglycosides. nih.govcardiff.ac.ukoup.com

Retained Activity : Consequently, apramycin retains its antibacterial activity against clinical isolates that are resistant to standard-of-care aminoglycosides like gentamicin, tobramycin, and amikacin. nih.govcardiff.ac.ukoup.com The only notable exception is the aminoglycoside acetyltransferase AAC(3)-IV, which can inactivate apramycin. nih.govmdpi.comresearchgate.net

Cross-Resistance : There is minimal cross-resistance between apramycin and other aminoglycosides, making it a viable option for infections caused by strains resistant to other members of this antibiotic class. oup.commdpi.com

Activity Against Carbapenem-Resistant Enterobacteriaceae

Apramycin has demonstrated potent in vitro activity against carbapenem-resistant Enterobacteriaceae (CRE), which are a significant public health threat. nih.govoup.comnih.gov

Studies have shown:

An apramycin concentration of 8 mg/L was sufficient to inhibit 98% of all Enterobacteriaceae isolates tested in one major study. nih.gov

Against a panel of 406 carbapenemase-producing Enterobacteriaceae isolates, apramycin concentrations of 4 and 8 mg/L inhibited 93% and 97% of the isolates, respectively. nih.gov

Apramycin maintained its activity against E. coli strains that produce various carbapenemases, including NDM-1, OXA-23, and IMP-1, as well as against K. pneumoniae strains producing KPC-2, OXA-181, OXA-232, and OXA-48. nih.gov

One study found that 70.8% of CRE isolates were susceptible to apramycin, a favorable rate compared to other clinically used aminoglycosides. nih.gov

Table 2: Apramycin MIC Distribution against Carbapenemase-Producing Enterobacteriaceae (CPE)

Apramycin Concentration (mg/L) Cumulative Percentage of CPE Isolates Inhibited
≤0.5 1%
1 29%
2 77%
4 93%
8 97%
16 98%
32 99%
>32 100%

Data from a study with 406 CPE isolates. nih.gov

Activity Against Colistin-Resistant Isolates

Apramycin has also shown efficacy against bacterial isolates that are resistant to colistin (B93849), a last-resort antibiotic for many MDR infections. nih.govnih.govresearchgate.net

In a study of 470 MDR Gram-negative bacilli, which included colistin-resistant isolates, 98.3% were susceptible to apramycin with an MIC ≤ 16 µg/mL. nih.gov

Of 65 colistin-resistant isolates specifically, only 6.2% had an apramycin MIC greater than 16 µg/mL. nih.govresearchgate.net

Apramycin has demonstrated activity against E. coli strains that carry the plasmid-mediated colistin resistance gene, mcr-1. nih.gov

Activity Against Biofilm-Forming Bacteria (e.g., M. tuberculosis)

Apramycin has shown promising activity against bacteria embedded in biofilms, which are notoriously difficult to treat. This is particularly relevant for chronic infections like those caused by Mycobacterium tuberculosis.

Studies have demonstrated that apramycin is effective against both replicating and non-replicating forms of M. tuberculosis. frontiersin.org

In assays measuring activity against M. tuberculosis biofilms, apramycin showed good dose-dependent bacterial reduction and was found to be more potent than amikacin. frontiersin.org

The minimum inhibitory concentration (MIC) of apramycin against various clinical isolates of M. tuberculosis, including MDR strains, ranged from 0.25 to 1 µg/ml. frontiersin.orgmicrobiologyresearch.orgnih.gov

Table 3: MIC of Apramycin against M. tuberculosis Strains

Strain Type MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Pan-susceptible & Drug-Resistant 0.25 - 1 0.5 1

Data from studies including sensitive and multidrug-resistant M. tuberculosis isolates. frontiersin.orgmicrobiologyresearch.orgnih.gov

Mechanisms of Antimicrobial Resistance to Apramycin Sulfate Hydrate

Enzymatic Modification of Apramycin (B1230331) (sulfate hydrate)

The primary mechanism of acquired resistance to apramycin is through enzymatic modification, which chemically alters the antibiotic and prevents it from binding to its ribosomal target. nih.govnih.gov This inactivation is carried out by specific aminoglycoside acetyltransferases (AACs).

Aminoglycoside 3-N-acetyltransferase IV, encoded by the aac(3)-IVa gene, is a well-characterized enzyme that confers resistance to apramycin. asm.orgasm.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-amino group of the 2-deoxystreptamine (B1221613) (2-DOS) ring of apramycin. nih.govplos.org This modification results in 3-N-acetyl-apramycin, which has a reduced affinity for the bacterial ribosome. nih.gov Molecular modeling suggests this reduced binding is due to a steric clash between the newly added acetyl group at the C3 position and the 16S rRNA phosphate (B84403) backbone. nih.govresearchgate.net

AAC(3)-IVa exhibits a broad substrate specificity, inactivating not only apramycin but also other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). nih.govnih.govmcmaster.ca This cross-resistance poses a clinical challenge. nih.gov Despite its broad activity, the prevalence of the aac(3)-IV gene in clinical isolates has been reported to be relatively low compared to other resistance genes like those for 16S-rRNA methyltransferases (RMTases). nih.gov

Enzyme: Aminoglycoside 3-N-Acetyltransferase IV [AAC(3)-IVa]

Gene: aac(3)-IVa

Mechanism: Acetylates the 3-amino group of the 2-deoxystreptamine ring. plos.org

Effect: Reduces binding affinity to the bacterial ribosome, conferring resistance. nih.gov

A more recently identified enzyme, ApmA, also confers high-level resistance to apramycin through N-acetylation. asm.orgasm.org However, ApmA is structurally distinct from other known aminoglycoside-modifying enzymes and belongs to the left-handed β-helix protein superfamily. asm.orgresearchgate.net

Comparison of Apramycin-Modifying Acetyltransferases
EnzymeGeneSite of AcetylationStructural Family
AAC(3)-IVaaac(3)-IVa3-amino group of 2-deoxystreptamine ring plos.orgGCN5-related N-acetyltransferase (GNAT) superfamily acs.org
ApmAapmAN2' position of the octadiose moiety asm.orgresearchgate.netLeft-handed β-helix (LβH) protein superfamily asm.orgresearchgate.net

The genes encoding apramycin-inactivating enzymes, such as aac(3)-IV and apmA, are often located on mobile genetic elements like plasmids and transposons. nugi-zentrum.defrontiersin.org This facilitates their horizontal transfer between different bacterial strains and species, contributing to the spread of resistance. frontiersin.orgoup.com The aac(3)-IV gene has been found on transmissible R-plasmids in bacterial isolates of animal origin and has subsequently been detected in clinical isolates from humans. nih.govnih.govasm.org Similarly, the apmA gene was first discovered on a multiresistance plasmid in MRSA ST398, which also carried genes for resistance to other classes of antibiotics, enabling its co-selection and persistence. nih.gov The association of these resistance genes with mobile elements like IS140 suggests a transposable structure, highlighting the risk of their dissemination. nugi-zentrum.de

ApmA: A Unique N-Acetyltransferase and its Regiospecificity (N2' acetylation)

Ribosomal Resistance Mechanisms

Resistance can also arise from modifications to the antibiotic's target, the bacterial ribosome. However, apramycin's unique structure makes it less susceptible to some of the most common forms of ribosomal resistance that affect other aminoglycosides.

A prevalent mechanism of high-level resistance to many aminoglycosides is the enzymatic methylation of the 16S rRNA at the antibiotic binding site by 16S rRNA methyltransferases (RMTs). nih.govscielo.br These enzymes, such as those that methylate the N7 position of nucleotide G1405 (e.g., ArmA, Rmt family), confer resistance to 4,6-disubstituted 2-DOS aminoglycosides like amikacin (B45834) and gentamicin. nih.govmdpi.com

Notably, apramycin, being a 4-monosubstituted 2-DOS aminoglycoside, is not a substrate for these common RMTs and retains its activity against bacteria producing them. nih.govfrontiersin.org Its unique structure prevents inactivation by this widespread resistance mechanism. researchgate.net However, a different class of RMTs that methylate the N1 position of A1408 (e.g., NpmA, KamB) can confer resistance to apramycin, along with other aminoglycosides. nih.govasm.orgscielo.br These N1-A1408-directed RMTases are among the few known resistance elements that can effectively confer a high level of resistance to apramycin via target modification. asm.orgresearchgate.net

Susceptibility of Apramycin to Ribosomal RNA Methyltransferases (RMTs)
RMT TypeTarget NucleotideEffect on ApramycinExamples
N7-G1405 RMTasesG1405No resistance conferred nih.govfrontiersin.orgArmA, RmtB mdpi.comfrontiersin.org
N1-A1408 RMTasesA1408Confers high-level resistance nih.govasm.orgNpmA, KamB nih.govasm.org

Besides enzymatic modification and target site alteration, other general resistance mechanisms in bacteria could potentially contribute to reduced susceptibility to apramycin, although they are less specific. These can include the upregulation of efflux pumps, which actively transport antibiotics out of the bacterial cell, and mutations in outer membrane porins that reduce drug influx. nih.gov While these mechanisms are known to contribute to aminoglycoside resistance in some bacteria like Pseudomonas aeruginosa, their specific impact on apramycin resistance is less characterized compared to the enzymatic pathways. nih.gov Studies have also noted that the evolution of apramycin resistance can be linked to chromosomal mutations and may lead to altered physiological characteristics in bacteria. mdpi.com

Absence of Inactivation by Common Ribosomal RNA Methyltransferases (RMTs)

Evolution of Apramycin (sulfate hydrate) Resistance

The evolution of resistance to apramycin, as with other antimicrobials, is a significant concern in both veterinary and human medicine. The development of resistance can occur through various mechanisms and is influenced by factors such as the intensity of antibiotic use and the inherent biological trade-offs for the bacteria. Understanding the dynamics of how resistance emerges and the associated biological costs is crucial for developing strategies to mitigate its spread.

In Vitro Development of Resistance

Laboratory studies have demonstrated that bacteria can develop resistance to apramycin under selective pressure. In a study involving methicillin-resistant Staphylococcus aureus (MRSA), clinical isolates were exposed to gradually increasing concentrations of apramycin over a 16-day period. mdpi.com This continuous exposure led to the development of resistance in the majority of the strains tested.

The rate at which resistance developed varied among the isolates. Some strains exhibited a rapid increase in the minimum inhibitory concentration (MIC) of apramycin, exceeding 32 mg/L within just three days of exposure. mdpi.comresearchgate.net In contrast, other strains showed a slower progression of resistance, remaining susceptible to apramycin for over a week. mdpi.comresearchgate.net For the strains that became resistant, the MIC values increased significantly, with reported increases ranging from 16- to 64-fold compared to the parental strains. mdpi.com This induced resistance was found to be stable, persisting even after the bacteria were cultured in a drug-free medium for three generations. mdpi.com

Another study investigating E. coli isolated from chickens following apramycin administration observed a significant increase in the MIC90 (the MIC required to inhibit 90% of the isolates) from 8 µg/ml to over 512 µg/ml during the treatment period. nih.gov This highlights the potential for rapid selection of high-level resistance in a population of bacteria upon exposure to the antibiotic.

Development of Apramycin Resistance in MRSA Isolates Over Time
Time (Days)Number of Rapidly Resistant Strains (MIC > 32 mg/L)Number of Slowly Resistant/Sensitive StrainsFold Increase in MIC for Resistant Strains
364Not specified
764Not specified
169 (out of 10 total)116- to 64-fold
Data derived from a study on in vitro induction of apramycin resistance in 10 MRSA isolates. mdpi.com

Fitness Costs Associated with Resistance

The acquisition of antibiotic resistance is often associated with a biological "fitness cost," which can manifest as reduced growth rate, virulence, or competitiveness in the absence of the antibiotic. oup.comoup.comnih.gov This trade-off is a critical factor that can influence the persistence and spread of resistant strains.

In the case of apramycin-resistant MRSA developed in vitro, significant fitness costs have been observed. mdpi.com These resistant strains exhibited slower growth rates and defects in biofilm formation compared to their susceptible parent strains. mdpi.com Such costs can be a consequence of the mutations or genetic elements acquired to confer resistance, which may interfere with normal cellular processes.

However, the fitness cost of apramycin resistance is not universal and can depend on the genetic context, specifically whether the resistance is acquired via chromosomal mutation or through mobile genetic elements like plasmids. A study on conjugative apramycin resistance plasmids isolated from commensal Escherichia coli from calves revealed a surprising finding. nih.govroyalsocietypublishing.org While one of the three studied plasmids conferred a fitness cost, the other two actually conferred a fitness advantage on their new E. coli hosts, even in the absence of apramycin selection. nih.govroyalsocietypublishing.org This is a significant concern, as it suggests that such resistance plasmids could be maintained and spread within bacterial populations even without the selective pressure of the antibiotic.

Fitness Effects of Apramycin Resistance Plasmids in E. coli
PlasmidRelative Fitness EffectSignificance (p-value)
pUK2001Advantage<0.001
pUK2002Advantage<0.001
pUK2003Cost<0.001
Data from a study assessing the competitive fitness conferred by apramycin resistance plasmids on E. coli strain MG1655. nih.govroyalsocietypublishing.org

Collateral Sensitivity to Other Antibiotics (e.g., Beta-Lactams in MRSA)

An intriguing and potentially exploitable consequence of acquiring resistance to one antibiotic is the development of increased susceptibility to another, a phenomenon known as collateral sensitivity. researchgate.net This evolutionary trade-off has been specifically observed in apramycin-resistant MRSA.

A study demonstrated that when MRSA isolates evolved resistance to apramycin, they subsequently showed collateral sensitivity to a range of beta-lactam antibiotics. mdpi.comresearchgate.net This increased susceptibility was noted for several beta-lactams, including ampicillin, cephazolin, ceftriaxone, cefotaxime, cefepime, and cefquinome. mdpi.comresearchgate.net

The underlying mechanisms for this collateral sensitivity in apramycin-resistant MRSA were linked to several changes in the bacterial cells. mdpi.com These included a decrease in the expression of the mecA gene, which is responsible for methicillin (B1676495) resistance, and reduced activity of beta-lactamase, the enzyme that inactivates beta-lactam antibiotics. mdpi.comresearchgate.net Furthermore, alterations in the proton motive force and a decrease in efflux pump activity were also observed, which could lead to increased intracellular accumulation of the beta-lactam antibiotics. mdpi.comresearchgate.net These findings suggest that the evolutionary path to apramycin resistance can compromise the bacteria's existing resistance mechanisms to other classes of antibiotics, opening up potential avenues for combination therapies or sequential treatments to combat multidrug-resistant infections.

Collateral Sensitivity of Apramycin-Resistant MRSA to Beta-Lactam Antibiotics
Beta-Lactam AntibioticObserved Effect in Apramycin-Resistant MRSA
AmpicillinIncreased Sensitivity
CephazolinIncreased Sensitivity
CeftriaxoneIncreased Sensitivity
CefotaximeIncreased Sensitivity
CefepimeIncreased Sensitivity
CefquinomeIncreased Sensitivity
Summary of beta-lactams to which apramycin-resistant MRSA showed collateral sensitivity. mdpi.comresearchgate.net

Biosynthesis and Synthetic Biology of Apramycin Sulfate Hydrate

Elucidation of the Biosynthetic Pathway in Streptomyces tenebrarius

The biosynthesis of apramycin (B1230331) is a complex process involving numerous enzymatic steps, from the formation of its core components—2-deoxystreptamine (B1221613) (2-DOS), an unusual eight-carbon bicyclic dialdose, and a 4-amino-4-deoxy-d-glucose moiety—to their final assembly. nih.gov The pathway has been gradually elucidated through genetic, biochemical, and bioinformatic studies, revealing parallel pathways and enzymes with remarkable substrate flexibility. nih.govacs.org

The genetic blueprint for apramycin production is encoded within a dedicated biosynthetic gene cluster (BGC) in S. tenebrarius. nih.gov Analysis of the apramycin BGC, such as the one identified under GenBank accession AJ629123, has been fundamental to understanding the pathway. nih.gov The apramycin BGC from S. tenebrarius spans approximately 38 kb and contains around 33 open reading frames (ORFs). mdpi.com These genes encode all the necessary enzymes for the synthesis of the apramycin molecule, including glycosyltransferases, aminotransferases, dehydrogenases, and regulatory proteins. nih.govresearchgate.net The identification and sequencing of this cluster have enabled the functional characterization of individual genes through targeted gene knockout and heterologous expression experiments, which have been crucial in assigning specific roles to the "apr" enzymes. nih.govmdpi.com

The formation of the 4-amino-4-deoxy-d-glucose moiety and its attachment to the aprosamine core involves a series of unique enzymatic reactions. nih.govnih.gov In vitro reconstitution of the final steps of apramycin biosynthesis has clarified the functions of several key enzymes. nih.gov

Phosphomutases (AprJ) and Nucleotide Transferases (AprK): The process begins with glucose-6-phosphate. The phosphomutase AprJ catalyzes the conversion of glucose-6-phosphate into β-d-glucose-1-phosphate, a departure from the more common α-anomer produced by other phosphohexose mutases. nih.gov Subsequently, the nucleotide transferase AprK activates this intermediate to generate NDP-β-d-glucose. nih.govnih.gov The essential nature of these enzymes is highlighted by the fact that deletion of the aprJ gene leads to the accumulation of aprosamine intermediates, while disruption of aprK completely abolishes apramycin production. mdpi.comnih.gov

Dehydrogenases (AprD5) and Transaminases (AprL): The NDP-β-d-glucose intermediate is then modified by a dehydrogenase and a transaminase. AprD5 oxidizes the 4″ position of the glucose moiety. acs.orgnih.gov Following this, the PLP-dependent aminotransferase AprL catalyzes the introduction of an amino group at this newly oxidized position, yielding NDP-4″-amino-4″-deoxy-β-d-glucose. nih.govnih.gov This two-step process is notable because the amination occurs without the need for a 6"-deoxygenation step, which is a common feature in the biosynthesis of other aminosugars. acs.org

Glycoside Hydrolases (AprO): The final glycosylation step is catalyzed by AprO , an enzyme belonging to the glycoside hydrolase family 65 (GH65). nih.govcazypedia.org AprO utilizes the newly formed NDP-4″-amino-4″-deoxy-β-d-glucose as a sugar donor and attaches it to the 8'-hydroxyl group of the aprosamine 5-phosphate intermediate. nih.govnih.gov This reaction forms the complete apramycin skeleton (as apramycin 5-phosphate), which is later dephosphorylated to yield the final product. nih.govresearchgate.net

The functions of these key enzymes are summarized in the table below.

Table 1: Key Enzymes in the Final Stages of Apramycin Biosynthesis
Enzyme Class Function Substrate(s) Product(s)
AprJ Phosphomutase Converts G6P to β-G1P Glucose-6-phosphate (G6P) β-d-glucose-1-phosphate (β-G1P)
AprK Nucleotide Transferase Activates β-G1P to an NDP-sugar β-d-glucose-1-phosphate, NTP NDP-β-d-glucose
AprD5 Dehydrogenase Oxidizes the 4" position of the sugar NDP-β-d-glucose NDP-4"-keto-β-d-glucose
AprL Transaminase Adds an amino group at the 4" position NDP-4"-keto-β-d-glucose, Amino donor NDP-4"-amino-4"-deoxy-β-d-glucose
AprO Glycoside Hydrolase (GH65) Forms the final 8',1"-O-glycosidic bond Aprosamine 5-phosphate, NDP-4"-amino-4"-deoxy-β-d-glucose Apramycin 5-phosphate

Data sourced from references acs.orgnih.govnih.gov.

Methylation is a crucial modification in the apramycin biosynthetic pathway. The enzyme AprI , a member of the HemK family of methyltransferases, is responsible for the 7'-N-methylation step. nih.govnih.gov Biochemical studies have demonstrated that AprI specifically transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 7'-amino group of demethyl-aprosamine to produce aprosamine . oup.comresearchgate.net Interestingly, AprI cannot catalyze the methylation of the fully assembled demethyl-apramycin, indicating that this modification must occur at the pseudodisaccharide stage, prior to the final glycosylation event. oup.comresearchgate.net The disruption of the aprI gene results in the accumulation of a new aminoglycoside, demethyl-apramycin, which is a common impurity in commercial apramycin production. nih.govnih.gov

Deoxygenation reactions are critical for the bioactivity of many aminoglycosides. In the apramycin pathway, two key deoxygenation systems are at play.

Oxidoreductases (AprQ): The FAD-dependent oxidoreductase AprQ is a C6' dehydrogenase. nih.govacs.org It exhibits remarkable catalytic versatility, acting on both paromamine (B1213074) and its C3' deoxygenated product, lividamine, with a preference for the latter. researchgate.net This enzyme is involved in crosstalk between different aminoglycoside pathways within S. tenebrarius. nih.gov

Deoxygenation Enzymes (AprD3, AprD4): The C3'-deoxygenation is accomplished by a two-enzyme system comprising AprD3 and AprD4 . nih.govnih.gov AprD4 is a radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the dehydration of the pseudodisaccharide intermediate, paromamine. acs.orgnih.gov Following this, the NADPH-dependent reductase AprD3 reduces the resulting dehydrated product to generate lividamine , the C3'-deoxygenated version of paromamine. nih.govacs.org This AprD4/AprD3 system can act on different pseudodisaccharide substrates but not on the fully assembled oxyapramycin (B1258539), suggesting that the C3'-deoxygenation step occurs early in the pathway, branching into parallel routes for apramycin and oxyapramycin biosynthesis. nih.govacs.org

Table 2: Deoxygenation and Modification Enzymes in Apramycin Biosynthesis

Enzyme Class Function
AprI Methyltransferase Catalyzes the 7'-N-methylation of demethyl-aprosamine.
AprQ Oxidoreductase (Dehydrogenase) Catalyzes C6' dehydrogenation of paromamine and lividamine.
AprD3 Reductase Reduces the dehydrated intermediate from the AprD4 reaction.
AprD4 Radical SAM Enzyme (Dehydratase) Catalyzes the dehydration of paromamine at the C3' position.

Data sourced from references oup.comnih.govacs.orgresearchgate.netnih.gov.

A groundbreaking discovery in the apramycin pathway is the use of an unconventional sugar nucleotide donor for glycosylation. nih.govnih.gov In virtually all known natural product glycosylation reactions, the activated sugar donors are either NDP-α-d-hexoses or NDP-β-l-hexoses. acs.orglarvol.com However, the apramycin pathway is a rare exception. The combined action of the phosphomutase AprJ and the nucleotide transferase AprK leads to the formation of NDP-β-d-glucose . nih.govfigshare.com The glycoside hydrolase AprO then utilizes this NDP-β-d-sugar to catalyze the formation of the 8',1"-O-glycosidic bond. acs.orgnih.gov This finding expands the known scope of biological glycosylation chemistry and has significant implications for understanding and engineering aminoglycoside biosynthesis. nih.gov

Oxidoreductases (AprQ) and Deoxygenation Enzymes (AprD3, AprD4)

Bioengineering Strategies for Production Enhancement and Impurity Control

With a deeper understanding of the apramycin biosynthetic pathway, researchers have developed targeted bioengineering strategies to improve the efficiency and purity of apramycin production. nih.gov S. tenebrarius naturally produces a mixture of related aminoglycosides, with demethyl-apramycin and carbamoyltobramycin being significant impurities in apramycin fermentation broths. nih.gov

Furthermore, pathway engineering by knocking out specific genes can be used to block the production of apramycin entirely, thereby shunting metabolic flux towards other valuable intermediates. For example, inactivating the aprK gene or deleting the aprH-M gene fragment abolishes apramycin synthesis and leads to the increased production of carbamoyltobramycin, which can be harvested as the primary product. nih.govmdpi.com These strategies demonstrate the potential of synthetic biology to tailor the metabolic output of S. tenebrarius for industrial applications.

Genetic Manipulation for Increased Apramycin (sulfate hydrate) Titer

A significant advancement in this area involves the targeted modification of genes within the apramycin and tobramycin (B1681333) biosynthetic clusters. nih.govoup.com Researchers have successfully engineered a strain, S. tenebrarius IB, by simultaneously overexpressing the apramycin biosynthetic gene aprI and disrupting the tobramycin biosynthetic gene tobM2. nih.govoup.comnih.gov The aprI gene encodes a 7'-N-methyltransferase responsible for a crucial step in apramycin biosynthesis. nih.govnih.govresearchgate.net Its overexpression helps to drive the reaction towards apramycin completion. nih.gov Concurrently, the disruption of tobM2, a vital gene in the independent tobramycin biosynthetic pathway, eliminates the production of a major competing product. nih.govoup.comnih.gov

This dual-pronged genetic approach resulted in a notable shift in the metabolic output of the organism. While the absolute titer of apramycin saw a modest increase, the purity and relative rate of production were significantly enhanced. oup.comnih.gov The percentage of apramycin among the total related aminoglycoside products in the fermentation broth increased from 68% in the wild-type strain to 87% in the engineered strain. oup.comnih.gov

Table 1: Impact of Genetic Manipulation on Apramycin Titer
StrainGenetic ModificationApramycin Titer (mg/L)Percentage of Apramycin in Total Products
Wild-Type S. tenebrariusNone2227 ± 32068%
Engineered S. tenebrarius IBOverexpression of aprI, Disruption of tobM22331 ± 21087%

Strategies for Reduction of Intermediate Metabolites and Impurities (e.g., demethyl-apramycin, carbamyltobramycin)

A major challenge in the industrial production of apramycin is the presence of impurities, particularly demethyl-apramycin and carbamyltobramycin. nih.govnih.gov Demethyl-apramycin is an immediate precursor to apramycin and differs by only a single methyl group, making its separation during purification difficult and costly. nih.gov Carbamyltobramycin is another significant impurity derived from the independent tobramycin biosynthetic pathway present in S. tenebrarius. nih.govnih.govpatsnap.com

Reduction of demethyl-apramycin: The accumulation of demethyl-apramycin is due to an incomplete methylation step in the biosynthetic pathway. nih.gov The enzyme responsible for this final methylation at the 7'-N position is the methyltransferase AprI, which converts demethyl-aprosamine (a precursor) to aprosamine. nih.govoup.comnih.gov By identifying the role of the aprI gene, researchers developed a strategy to minimize the demethyl-apramycin impurity by enhancing its conversion to the final product. oup.comnih.gov Overexpressing the aprI gene via homologous recombination into the chromosome of S. tenebrarius led to a significant reduction in the amount of demethyl-apramycin. nih.govoup.com In an engineered strain, the concentration of this impurity was reduced from 196 ± 36 mg/L to 51 ± 9 mg/L. nih.govoup.comnih.gov Consequently, the rate of demethyl-apramycin as a percentage of the final product mix dropped from 1.17% to 0.34%. nih.govnih.gov

Reduction of carbamyltobramycin: Unlike demethyl-apramycin, which is part of the apramycin pathway, carbamyltobramycin is synthesized via a separate pathway that also exists in S. tenebrarius. nih.govoup.com This pathway produces tobramycin, which is then carbamoylated. scispace.com The most effective strategy to eliminate this impurity is to block its biosynthesis at the genetic level. oup.com By disrupting tobM2, a crucial gene for tobramycin biosynthesis, the production of carbamyltobramycin was completely nullified in the engineered S. tenebrarius IB strain, falling from 607 ± 111 mg/L in the wild-type strain to zero. nih.govoup.comnih.gov This strategy not only removes a major impurity but also makes the shared metabolic precursors available for the apramycin pathway. oup.com

Table 2: Effect of Genetic Engineering on Impurity Reduction
Straindemethyl-apramycin Titer (mg/L)carbamyltobramycin Titer (mg/L)
Wild-Type S. tenebrarius196 ± 36607 ± 111
Engineered S. tenebrarius IB51 ± 90 (null)

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Apramycin Sulfate Hydrate

Rational Design Principles for Novel Analogs

The development of new apramycin (B1230331) analogs is guided by a deep understanding of its three-dimensional structure and its interactions with the primary biological target, the bacterial ribosome.

Apramycin's structure is characterized by a rigid dioxabicyclo[4.4.0]octane system (Ring I), which is unique among aminoglycosides. pnas.orgacs.org This bicyclic moiety plays a crucial role in its binding to ribosomal RNA (rRNA). Rational drug design efforts have focused on exploiting this feature. One prominent strategy involves replacing the flexible pyranose ring I of other aminoglycosides, like neomycin and paromomycin (B158545), with an apramycin-like bicyclic system. nih.govacs.orgnih.gov

The purpose of this modification is to lock the hydroxymethyl side chain of the original antibiotic into a specific conformation—either gauche-gauche (axial) or gauche-trans (equatorial)—that mimics the predicted optimal binding orientation within the ribosomal A-site. nih.govnih.gov By creating these conformationally restricted hybrids, researchers can test and validate models of drug-ribosome interactions derived from crystallography and develop analogs with potentially superior activity and selectivity. nih.govnih.gov This approach has led to the synthesis of apramycin-paromomycin hybrids that validate the importance of specific substituent orientations for potent antibacterial action. nih.govacs.org

Apramycin exerts its antibacterial effect by binding to the decoding A-site within helix 44 of the 16S ribosomal RNA in the small ribosomal subunit, which interferes with protein synthesis. pnas.orguzh.ch A key goal in designing novel analogs is to enhance binding affinity for the bacterial ribosome while minimizing interaction with human eukaryotic ribosomes (both cytosolic and mitochondrial), as the latter is linked to toxicity. pnas.orgresearchgate.net Apramycin itself displays an excellent natural selectivity, showing considerably less activity against mitochondrial ribosomes compared to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). This is a primary reason for its reduced ototoxicity. pnas.orgacs.org

Structure-activity relationship (SAR) studies have identified several key interactions that govern potency and selectivity:

Pseudo-Base Pairing: The pyranosyl ring oxygen (O5') and the 6'-hydroxy group of apramycin's Ring I form a critical pseudo-base pair interaction with the conserved A1408 nucleotide in the bacterial ribosomal A-site. uzh.ch

Cooperative Hydrogen Bonding: An intramolecular hydrogen bond between the protonated equatorial 7'-methylamino group and the adjacent axial 6'-hydroxy group strengthens the interaction with A1408, enhancing binding affinity. The stereochemistry at these positions is crucial; analogs like 6'-epiapramycin, where this cooperative bond is weaker, are significantly less active. uzh.ch

5-Position Modification: To improve potency and overcome the one major resistance enzyme, aminoglycoside acetyltransferase(3)-IV [AAC(3)-IV], derivatives have been designed with modifications at the 5-position of the 2-deoxystreptamine (B1221613) ring. The addition of 5-O-glycosides (creating "apralogs") and simple 5-O-aminoalkyl ethers has been shown to increase antibacterial potency without compromising the favorable selectivity between bacterial and eukaryotic ribosomes. researchgate.netacs.org

Research using cell-free translation assays with wild-type bacterial ribosomes and hybrid ribosomes containing eukaryotic A-site cassettes allows for the direct measurement of selectivity. researchgate.netacs.org This data is critical for guiding the design of analogs with an enhanced therapeutic index.

Table 1: Comparative Ribosomal Inhibition (IC50) of Apramycin and Selected Analogs
CompoundBacterial Ribosome IC50 (μM)Human Mitochondrial Ribosome (A1555G) IC50 (μM)Selectivity Ratio (Mito/Bac)
Apramycin0.14>20>140
2-Hydroxyapramycin1.1>20>18
Bicyclic Paromomycin Analog (Equatorial OH)0.0815188
Paromomycin0.080.810

Data synthesized from research findings. pnas.orgacs.orgnih.gov The selectivity ratio indicates the preference for inhibiting bacterial ribosomes over human mitochondrial ribosomes.

Structure-Based Design Leveraging Unique Bicyclic Moiety

Chemical Synthesis and Hemisynthesis of Apramycin (sulfate hydrate) Derivatives

Advances in synthetic organic chemistry have enabled the creation of novel apramycin derivatives that are inaccessible through fermentation or simple modification.

The synthesis of analogs containing a modified bicyclic Ring I is a complex process. A key strategy involves not modifying apramycin itself, but rather building an apramycin-like bicyclic ring onto a different aminoglycoside scaffold, such as paromomycin. nih.gov A typical synthetic route begins with a fully protected paromomycin derivative. nih.gov A key diol intermediate is subjected to selective oxidation of the primary alcohol using reagents like catalytic tetramethylpiperidinoxyl (TEMPO) to yield an unstable aldehyde. nih.gov This aldehyde is then reacted with an organometallic reagent, such as allyltributylstannane, to introduce a new carbon-carbon bond, setting the stage for subsequent cyclization reactions to form the rigid dioxabicyclo[4.4.0]octane system. nih.gov This multi-step process allows for the creation of hybrid structures that combine the recognition elements of different aminoglycosides.

Building on the principles of modifying Ring I, researchers have successfully prepared a series of apramycin-paromomycin hybrid analogs. nih.govnih.gov In these molecules, Ring I of paromomycin is replaced with the bicyclic system characteristic of apramycin. acs.orgacs.org This approach was designed to rigidly control the orientation of key binding groups.

The synthesis yielded diastereomers with either an equatorial or axial hydroxyl or amino group on the newly formed bicyclic ring. nih.govnih.gov When tested for activity, a clear structure-activity relationship emerged:

Analogs with an equatorial hydroxyl or amino group on the bicyclic ring were considerably more active inhibitors of bacterial protein synthesis. nih.govnih.gov

The corresponding axial diastereomers were significantly less active. nih.govnih.gov

This finding provides strong experimental support for crystallographically-derived models of aminoglycoside-ribosome interactions, which predict that an equatorial orientation better mimics the binding of the parent compound. nih.govnih.gov One such hybrid, a bicyclic paromomycin analog with an equatorial hydroxyl group, demonstrated antibacterial activity equal to that of paromomycin but with significantly better ribosomal selectivity, suggesting a potentially improved safety profile. nih.govnih.gov

Table 2: Activity of Apramycin-Paromomycin Hybrid Analogs
CompoundRing I Substituent OrientationBacterial Ribosome IC50 (μM)Antibacterial MIC vs. E. coli (μg/mL)
Paromomycin (Parent)-0.084
Bicyclic Analog (Hydroxy)Equatorial0.084
Bicyclic Analog (Hydroxy)Axial1.164
Bicyclic Analog (Amino)Equatorial0.042
Bicyclic Analog (Amino)Axial0.964

Data synthesized from research findings. nih.gov

A major synthetic challenge has been the selective modification of apramycin's central 2-deoxystreptamine (DOS) ring. Standard acidic hydrolysis of apramycin cleaves the terminal 4-amino-4-deoxy-D-glucose ring to yield the less active aprosamine. acs.orgnih.gov However, a new protocol has been developed for the selective chemical cleavage of the DOS ring itself, yielding derivatives of the previously unknown aprabiosamine . acs.orgnih.govacs.org

This synthetic route opens up the possibility of creating a wide array of novel apramycin analogs functionalized at the central aminocyclitol ring. acs.orgnih.gov The process involves:

Protecting the multiple amino groups on apramycin.

Executing a selective cleavage to remove the DOS ring, affording an aprabiosamine derivative.

Performing a reglycosylation step, where a new, synthetically modified aminocyclitol ring is attached to the aprabiosamine core.

Final deprotection to yield the novel analog.

Using this method, researchers have reported the first synthesis of 2-hydroxyapramycin , an analog with a streptamine (B1206204) ring in place of the original 2-deoxystreptamine. acs.orgnih.gov While 2-hydroxyapramycin itself showed significantly reduced antibacterial activity compared to the parent apramycin, the development of this synthetic pathway is a crucial proof-of-concept. acs.org It provides a versatile platform for creating previously inaccessible derivatives with modifications designed to overcome resistance or enhance activity. acs.orgnih.gov

Functionalization at Specific Positions (e.g., 2-position, 5-position, 6'-position, N7' position)

The unique structure of apramycin, particularly its bicyclic octose moiety and monosubstituted 2-deoxystreptamine (DOS) ring, makes it a compelling scaffold for the development of new aminoglycoside antibiotics. kirbylab.orgnih.gov Unlike most clinical aminoglycosides, apramycin is not substituted at the 5 or 6 positions of the DOS ring. acs.org Researchers have explored functionalization at several key positions to enhance its antibacterial potency, broaden its spectrum, and overcome resistance mechanisms.

2-position: Historically, all known apramycin derivatives were characterized by the absence of any functionality at the 2-position of the 2-deoxystreptamine ring. acs.org However, recent synthetic strategies have enabled the introduction of a hydroxyl group at this position. A protocol was developed for the selective cleavage of the DOS ring from apramycin, which for the first time allowed for the preparation of aprabiosamine derivatives. acs.org This intermediate was then re-glycosylated with a protected, optically pure streptamine derivative to yield 2-hydroxyapramycin after deprotection. acs.org This marked the first instance of an apramycin derivative functionalized at the 2-position. acs.org The introduction of the 2-hydroxy group was anticipated to lower the basicity of the adjacent N3 amine, potentially hindering the action of the AAC(3)-IV resistance enzyme. acs.org

5-position: The 5-position of the 2-deoxystreptamine ring has been a primary target for modification to improve antibacterial activity and evade resistance. nih.gov Aiming to enhance potency and overcome the AAC(3)-IV resistance mechanism, three series of apramycin derivatives have been synthesized, all functionalized at the 5-position. nih.gov These include apramycin-5-O-β-D-ribofuranosides, 5-O-β-D-erythrofuranosides, and simple 5-O-aminoalkyl ethers. nih.gov The synthesis of 5-O-glycosides involved protecting the parent apramycin and then performing a glycosylation reaction at the 5-OH group, followed by deprotection. nih.gov Attempts to create acyclic variants were complicated by ester migration between the 5- and 6-positions, highlighting synthetic challenges. nih.gov

Evaluation of Biological Activity of Analogs

The antibacterial activity of apramycin and its analogs has been extensively tested against a range of Gram-negative and Gram-positive pathogens. Apramycin itself demonstrates promising in vitro activity against multidrug-resistant pathogens. kirbylab.org For instance, against collections of Acinetobacter baumannii and Pseudomonas aeruginosa, apramycin showed MIC50/MIC90 values of 8/32 μg/ml and 16/32 μg/ml, respectively. kirbylab.org It exhibits broad activity against various Enterobacteriaceae, including carbapenemase-producing isolates. researchgate.netnih.gov

The synthesized analogs show varied activity profiles. The introduction of a hydroxyl group at the 2-position to create 2-hydroxyapramycin resulted in a significant loss of activity. acs.org Compared to the parent apramycin, which has an MIC of 4 μg/mL against E. coli and methicillin-resistant Staphylococcus aureus (MRSA), 2-hydroxyapramycin had an MIC of 64 μg/mL and >64 μg/mL, respectively. acs.org

In contrast, modifications at the 5-position yielded promising results. Certain 5-O-glycosides and ethers demonstrated improved antibacterial potency compared to the parent compound. nih.gov For example, specific apramycin-5-O-β-D-ribofuranosides were more active than apramycin against strains producing aminoglycoside-modifying enzymes. acs.org Similarly, aprosamine derivatives, which can be considered analogs of the apramycin core structure, showed excellent activity against carbapenem-resistant Enterobacteriaceae, with some 5-deoxy derivatives showing 2- to 8-fold greater activity than apramycin. researchgate.net

CompoundOrganismMIC (μg/mL)Source
ApramycinA. baumannii8 (MIC50), 32 (MIC90) kirbylab.org
ApramycinP. aeruginosa16 (MIC50), 32 (MIC90) kirbylab.org
ApramycinE. coli (ATCC 25922)4 acs.org
ApramycinMRSA (AG038)4 acs.org
2-HydroxyapramycinE. coli (ATCC 25922)64 acs.org
2-HydroxyapramycinMRSA (AG038)>64 acs.org
5-deoxy aprosamine derivatives (8b, 8h)Carbapenem-resistant Enterobacteriaceae(2-8x more active than Apramycin) researchgate.net
5-deoxy aprosamine derivatives (8b, 8h)MRSA and VRE(8-16x more active than Apramycin) researchgate.net

The mechanism of action for aminoglycosides involves binding to the decoding A-site of the bacterial ribosome, leading to errors in protein synthesis. acs.org A key goal in developing new analogs is to enhance binding affinity for the bacterial ribosome while minimizing interaction with human mitochondrial and cytosolic ribosomes, which is linked to toxicity. nih.gov

Cell-free translation assays are used to measure the inhibitory concentration (IC50) of compounds on protein synthesis. acs.orguzh.ch Apramycin itself shows favorable selectivity for bacterial ribosomes over human ribosomes. kirbylab.org Modifications can significantly alter this profile. The introduction of a 2-hydroxy group in 2-hydroxyapramycin led to a roughly 10-fold decrease in activity in a cell-free translation assay using wild-type bacterial ribosomes (IC50 of 1.1 μM vs. 0.14 μM for apramycin), indicating a negative impact on binding to the decoding A-site. acs.org This loss of affinity is attributed to the reduction in basicity of the neighboring amines, which reduces the electrostatic attraction to the ribosome. acs.org

Conversely, analogs functionalized at the 5-position, such as 5-O-β-D-ribofuranosides, were designed to improve binding and selectivity. nih.gov These compounds were evaluated in cell-free translation assays with both wild-type bacterial ribosomes and humanized bacterial ribosomes, demonstrating that specific modifications can increase potency without sacrificing selectivity. nih.gov Similarly, replacing ring I of paromomycin with an apramycin-like bicyclic system showed that analogs with an equatorial hydroxyl or amino group were much more active than their axial counterparts, supporting crystallographic models of aminoglycoside-ribosome interactions. nih.govacs.org One such analog with an equatorial hydroxyl group had activity equal to the parent compound but with improved ribosomal selectivity. nih.govacs.org

Mass spectrometry-based methods have also been employed to characterize binding affinities. These studies have shown that apramycin binds with high affinity to a prokaryotic ribosomal RNA A-site model containing an A1408G mutation, a change that significantly reduces the binding of other aminoglycosides like paromomycin. pnas.org This highlights the unique binding mode of apramycin. pnas.org

A major advantage of apramycin is its resilience to most common aminoglycoside-modifying enzymes (AMEs) and ribosomal methyltransferases that confer resistance to other aminoglycosides. nih.govfrontiersin.org The unique structure of apramycin evades inactivation by the majority of AMEs that plague clinically used drugs. nih.govresearchgate.net

The primary documented mechanism of resistance to apramycin is enzymatic modification by the aminoglycoside N-acetyltransferase AAC(3)-IV. nih.govresearchgate.net Therefore, a key objective of analog development is to create derivatives that can evade this enzyme. Functionalization at the 5-position has proven effective in this regard. Several apramycin-5-O-β-D-ribofuranosides and 5-O-aminoalkyl ethers were shown to overcome resistance in strains carrying the AAC(3)-IV determinant. nih.gov Likewise, aprosamine derivatives where the C-1 amino group was acylated showed excellent activity (MICs 0.25-0.5 μg/mL) against resistant bacteria that produce AAC(3)-IV, which renders the parent apramycin inactive (MIC > 64 μg/mL). researchgate.net

Furthermore, apramycin and its effective analogs are not affected by ribosomal methyltransferases (RMTases), such as ArmA and RmtB, which confer high-level resistance to 4,5- and 4,6-disubstituted aminoglycosides by modifying the G1405 nucleotide in the A-site. nih.govresearchgate.net This resilience makes apramycin a promising candidate against carbapenem-resistant Enterobacteriaceae, which often carry RMTase genes. nih.govresearchgate.netnih.gov Screening against a panel of engineered strains, each with a single defined resistance mechanism, confirmed a lack of cross-resistance between apramycin and aminoglycosides like gentamicin, amikacin (B45834), and tobramycin. researchgate.net

Pharmacokinetic and Pharmacodynamic Research Non Human Model Systems

Pharmacokinetic Profiles in Animal Models

The study of apramycin's movement through the body in various animal species reveals key characteristics of its absorption, distribution, and elimination.

Apramycin (B1230331) demonstrates significantly different absorption profiles depending on the route of administration. Oral administration results in poor absorption, with bioavailability reported to be less than 10% in pigs and chickens. msdvetmanual.comfao.org Specifically, studies have shown oral bioavailability to be around 3.2% in pigs and between 2.0% and 11.6% in chickens. fao.orgnih.govekb.eg This poor absorption is intentional for its use in treating enteric infections, as the drug remains primarily within the gastrointestinal tract. mdpi.com

In contrast, parenteral (intramuscular and intravenous) administration leads to rapid and much higher absorption. msdvetmanual.comnih.gov Following intramuscular injection in broiler chickens, the systemic bioavailability was found to be 58% to 60.5%. nih.govresearchgate.net Peak serum concentrations are typically reached within 1 to 2 hours after intramuscular administration in animals. msdvetmanual.com In chickens, peak serum levels after oral administration were observed as early as 0.2 hours, while after intramuscular injection, the peak was reached at 0.76 hours. nih.gov

Interactive Table: Bioavailability of Apramycin in Different Animal Species

Species Administration Route Bioavailability (%) Source(s)
Pigs Oral 3.2 fao.org
Chickens Oral (intracrop) 2.0 nih.gov
Chickens Oral <10 msdvetmanual.com
Chickens Oral 2.5 researchgate.netresearchgate.net
Chickens Oral 11.6 ekb.eg
Chickens Intramuscular 58 nih.gov
Chickens Intramuscular 60.5 researchgate.netresearchgate.net

Once absorbed, apramycin primarily distributes into the extracellular fluid. msdvetmanual.com Its binding to serum proteins is relatively low, reported as 26% in chickens and pigs. fao.orgnih.gov The highest concentrations of apramycin are consistently found in the kidneys and liver across various species, including chickens, calves, and pigs. fao.orgnih.govbu.edu.eg

Following oral administration, residues are largely confined to the gastrointestinal tract due to poor absorption. After parenteral administration, however, residues are more widely distributed, with the kidneys showing the most significant accumulation. nih.goveuropa.eu In calves treated with intramuscular injections, residues in the kidney were substantially higher than in the liver, muscle, or fat. europa.eunih.gov For instance, seven days after the last injection, mean kidney residues were 60,000 µg/kg, while liver residues were 5,000 µg/kg. nih.gov Similarly, in pigs, kidney residues were the most prominent. europa.eu In broiler chickens, after intramuscular administration, apramycin residues were detected in the kidneys for a longer duration compared to other tissues. nih.gov

Apramycin is predominantly excreted from the body in its unchanged, active form. msdvetmanual.comfao.org The primary route of elimination depends on the method of administration. Following parenteral administration, the majority of the drug is excreted in the urine via glomerular filtration. msdvetmanual.com In calves, it is estimated that 95% of the drug is excreted in the urine within four days. msdvetmanual.com Studies with radiolabelled apramycin have shown that after subcutaneous injection in rats, 93% of the dose was recovered in the urine. fao.org

Conversely, after oral administration, the vast majority of the dose is excreted in the feces due to its poor absorption. fao.org In pigs, over 82% of an oral dose was recovered in the feces, with less than 10% found in the urine. fao.org Similarly, in rats, 99.5% of an oral dose was excreted in the feces. fao.org

Metabolism studies across various species, including calves, pigs, and chickens, have shown that apramycin undergoes minimal metabolic transformation. fao.org The unchanged parent drug accounts for the vast majority of the residues found in tissues like the kidney and liver. fao.org In calves, unchanged apramycin constituted 71% of the radioactivity in the kidney and 62% in the liver. In pigs and chickens, it accounted for over 80% of the total residue in the kidney and liver. fao.org

The age and species of the animal can significantly influence the pharmacokinetic profile of apramycin. In pigs, absorption of apramycin after oral administration appears to be more efficient in neonates and decreases with age. fao.org This suggests that very young animals may have higher systemic exposure to the drug even when administered orally.

Interspecies differences in the pharmacokinetics of apramycin have also been observed. nih.gov While a one-compartment model was often suitable for describing apramycin's pharmacokinetics in species like sheep, rabbits, and pigeons, a two-compartment model was more appropriate for chickens. nih.govnih.gov The apparent volume of distribution and total body clearance of apramycin can vary significantly between species. nih.gov For example, the elimination half-life in calves is approximately 4-5 hours, whereas in broiler chickens, it ranges from 1.22 to 2.31 hours depending on the administration route. msdvetmanual.comnih.gov

Interactive Table: Elimination Half-Life of Apramycin in Various Animal Models

Animal Species Administration Route Elimination Half-Life (hours) Source(s)
Calves N/A ~4-5 msdvetmanual.com
Pigs Oral 7.36 fao.org
Pigs Intravenous 3.17 fao.org
Broiler Chickens Oral (intracrop) 1.22 nih.gov
Broiler Chickens Intramuscular 2.31 nih.gov
Broiler Chickens Intravenous 2.1 nih.gov
Broiler Chickens Oral 1.23 researchgate.netresearchgate.net
Broiler Chickens Intramuscular 2.33 researchgate.netresearchgate.net
Broiler Chickens Intravenous 2.15 researchgate.netresearchgate.net
Broiler Chickens Oral 1.93 ekb.eg
Broiler Chickens Intravenous 5.45 ekb.eg

Excretion Pathways and Metabolite Profiling

Pharmacodynamic Evaluation in Veterinary Contexts

The effectiveness of apramycin against various veterinary pathogens is a critical aspect of its use.

Hollow fiber infection models (HFIM) have been utilized to simulate the in vivo conditions of human lung infections and evaluate the pharmacodynamics of apramycin against challenging pathogens like Mycobacterium abscessus. nih.gov In a 14-day HFIM study, apramycin demonstrated greater pharmacodynamic activity against amikacin-susceptible M. abscessus isolates than amikacin (B45834) itself. nih.gov

The study showed that apramycin achieved a maximal bacterial reduction of 1.51 to 2.18 log10 CFU/mL against the ATCC 19977 strain. nih.gov Different dosing regimens were tested, and while all showed activity, a fractionated dose of 15 mg/kg every 12 hours displayed slightly better killing before the emergence of resistance. nih.gov However, a significant finding was the development of high-level apramycin resistance (MIC >32 mg/L) in the M. abscessus isolates after 14 days of monotherapy. nih.gov This suggests that while apramycin is a promising agent, combination therapy may be necessary to mitigate the emergence of resistance. nih.gov

Determination of Epidemiological Cutoff Values (ECVs) and Wild-Type Cutoff Values (COWTs) for Animal Pathogens (e.g., Salmonella, E. coli)

The establishment of epidemiological cutoff values (ECVs), also referred to as wild-type cutoff values (COWT), is crucial for monitoring the emergence of antibiotic resistance in bacterial populations. nih.gov These values differentiate wild-type isolates, which are devoid of acquired resistance mechanisms, from non-wild-type isolates that may have developed resistance. nih.gov For apramycin, several studies have focused on determining these values for key veterinary pathogens like Escherichia coli and Salmonella.

A 2022 study investigating 185 swine Salmonella isolates determined the minimum inhibitory concentrations (MICs) of apramycin. mdpi.com The MICs were distributed in a normal pattern, with a distinct peak at 8 µg/mL. mdpi.com The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the isolates, were 8 µg/mL and 16 µg/mL, respectively. mdpi.com Using the ECOFFinder software to analyze the MIC distribution of the wild-type isolates, the epidemiological cutoff (ECOFF or COWT) value was calculated to be 32 µg/mL. mdpi.com

Similarly, research has established the COWT for apramycin against E. coli isolated from swine. In a comprehensive study involving 1,230 clinical E. coli isolates from swine, MIC testing was performed via the broth microdilution method. nih.gov The resulting MIC50 and MIC90 were 16 µg/mL and 64 µg/mL, respectively. nih.gov Based on statistical analysis of the MIC distribution, which encompassed 95% of the wild-type isolates, the COWT for apramycin against swine E. coli was defined as 32 µg/mL. nih.govnih.govd-nb.info

For E. coli strains isolated from chickens, a tentative ECV for apramycin was determined to be 16 µg/mL by one study and 32 µg/mL by another using ECOFFinder software. researchgate.net Another investigation involving 363 E. coli isolates from chicken respiratory tract infections found that the MIC distribution for apramycin ranged from 4 to 16 µg/mL, with a maximum at 8 µg/mL. nih.gov Statistical analysis confirmed an ECV of 16 µg/mL for these isolates. nih.gov

The following tables summarize the MIC distribution and established cutoff values from these studies.

MIC Distribution of Apramycin Against Swine E. coli Isolates (n=1230)
MIC (µg/mL)Percentage of Isolates (%)
0.50.08
10.08
20.16
42.93
831.14
1638.86
3212.85
642.03
1281.46
25610.41

Data sourced from a study on 1230 E. coli clinical isolates from swine. nih.gov

Established Epidemiological (ECV) and Wild-Type (COWT) Cutoff Values for Apramycin
PathogenAnimal SourceMIC50 (µg/mL)MIC90 (µg/mL)Calculated Cutoff Value (µg/mL)Reference
Salmonella spp.Swine81632 (COWT) mdpi.com
E. coliSwine166432 (COWT) nih.gov
E. coliChicken81616 (ECV) researchgate.netnih.gov

Bactericidal Activity and Log Reduction Studies in Animal Pathogen Models

Apramycin exhibits bactericidal activity, meaning it actively kills bacteria rather than simply inhibiting their growth. europa.eu This activity is often characterized by its concentration-dependent nature, where higher drug concentrations lead to a more rapid and extensive killing effect. mdpi.com

In vitro time-kill studies against a swine Salmonella isolate demonstrated this concentration-dependent bactericidal effect. mdpi.com When the isolate was exposed to apramycin concentrations equal to or greater than twice its MIC (≥2 x MIC), the total bacterial count was significantly reduced to undetectable levels (≤10 Colony Forming Units, CFU/mL) within 24 hours. mdpi.com The minimum bactericidal concentration (MBC) for this swine Salmonella strain was determined to be 16 µg/mL in both standard Mueller-Hinton broth and in ileum fluid, which was double its MIC of 8 µg/mL. mdpi.com

The bactericidal efficacy of apramycin has also been confirmed in various murine infection models. In a murine model of complicated urinary tract infection (cUTI) caused by uropathogenic E. coli, apramycin treatment resulted in a bacterial load reduction of up to 4.3-log in both kidney and bladder tissues compared to the vehicle control. oup.com Another study on a murine cUTI model showed that apramycin induced a greater than tenfold reduction in CFU counts in both the bladder and kidney. nih.gov In a neutropenic murine thigh infection model with Acinetobacter baumannii, treatment with apramycin resulted in a CFU reduction of greater than 4-log10 per thigh. researchgate.net

Further studies in other animal models highlight its potent bactericidal action. In a murine aerosol infection model with Mycobacterium tuberculosis, apramycin treatment for nine consecutive days produced a significant 2.4-log10 CFU reduction in the lungs compared to saline controls. nih.gov In a chronic M. tuberculosis infection mouse model, apramycin monotherapy at a 200 mg/kg dose reduced the bacterial load by 0.92 log10 CFU/lung over four weeks. frontiersin.org

The following table summarizes key findings from bactericidal and log reduction studies.

Summary of Apramycin Bactericidal Activity and Log Reduction in Non-Human Models
PathogenModel SystemKey FindingReference
Salmonella spp.In Vitro (Swine Isolate)Concentration-dependent killing; reduction to ≤10 CFU/mL at ≥2x MIC within 24 hours. mdpi.com
E. coliMurine cUTI ModelUp to 4.3-log reduction in bacterial load in kidney and bladder tissue. oup.com
E. coliMurine cUTI Model>10-fold (>1-log) reduction in CFU counts in bladder and kidney. nih.gov
A. baumanniiMurine Thigh Infection Model>4-log10 CFU reduction per thigh. researchgate.net
M. tuberculosisMurine Aerosol Infection Model2.4-log10 CFU reduction in lungs after 9 days of treatment. nih.gov
M. tuberculosisMurine Chronic Infection Model0.92-log10 CFU reduction in lungs after 4 weeks of monotherapy. frontiersin.org

Advanced Analytical Methodologies for Research and Residue Analysis

Method Development and Validation for Research Applications

Detection and Quantification of Impurities and Degradation Products (e.g., demethyl-apramycin)

The rigorous control of impurities in apramycin (B1230331) is critical for ensuring its quality and safety. Advanced analytical techniques have been developed to detect and quantify a range of process-related impurities and degradation products, with a significant focus on compounds like demethyl-apramycin.

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for impurity profiling. However, since apramycin and its related substances lack a strong UV chromophore, direct UV detection is not feasible, necessitating derivatization or the use of universal detectors. thermofisher.comthermofisher.com A sensitive method utilizing hydrophilic interaction liquid chromatography with charged aerosol detection (HILIC-CAD) has proven effective for the direct analysis of apramycin sulfate (B86663) and its impurities without the need for derivatization. thermofisher.comthermofisher.com This approach offers a significant advantage over methods requiring pre- or post-column derivatization, which can be tedious and time-consuming. thermofisher.comthermofisher.com

Research comparing the HILIC-CAD method to the standard British Pharmacopoeia (Veterinary) strong cation exchange (SCX) chromatography method with UV detection (SCX-UV) demonstrated the superior sensitivity of the former. The HILIC-CAD method was able to detect 16 impurities in an apramycin sample, whereas the official SCX-UV method only detected seven. thermofisher.com Furthermore, the HILIC-CAD method is noted to be much more sensitive than methods using evaporative light scattering detection (ELSD). thermofisher.com For instance, with a 20 µg sample on the column, CAD detected seven impurities, while ELSD detected only three. thermofisher.comthermofisher.com

One of the main impurities that requires control is demethyl-apramycin. nih.gov This compound is an impurity found in commercial apramycin products. nih.gov Studies in the biosynthesis of apramycin in Streptoalloteichus tenebrarius have identified demethyl-apramycin as a key byproduct. nih.gov Metabolic engineering of the producing strain has been shown to successfully reduce the quantity of this impurity. In one study, overexpression of the methyltransferase enzyme AprI led to a decrease in the demethyl-apramycin yield from 196 ± 36 mg/L to 51 ± 9 mg/L. nih.gov This reduced the percentage of demethyl-apramycin among the total apramycin products from 1.17% to 0.34%. nih.gov Besides demethyl-apramycin, carbamyltobramycin is another major impurity originating from the fermentation process. nih.gov Other identified impurities include 3-O-Hydroxyapramycin and Lividimine. fao.org According to some specifications, total impurities in apramycin products should not exceed 15%. fao.orgfao.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the determination of apramycin and its related substances. nih.gov This method offers high selectivity and sensitivity, making it suitable for complex matrices. For instance, an LC-MS/MS method has been developed for quantifying apramycin in human plasma and urine, using a Waters XSelect HSS T3 column for chromatographic separation. nih.gov

Table 1: Comparison of Analytical Methods for Apramycin Impurity Detection
Analytical MethodKey FeaturesNumber of Impurities DetectedKey Impurities IdentifiedReference
HILIC-CADDirect analysis, no derivatization required, high sensitivity.16Not specified thermofisher.com
SCX-UV (British Pharmacopoeia)Official method, requires post-column derivatization.7Not specified thermofisher.com
HPLC-ELSDAnalysis of fermentation products.Not specifieddemethyl-apramycin, carbamyltobramycin nih.gov

Comparison with Traditional Microbiological Assays

For decades, the potency of antibiotics, including apramycin, has been determined using microbiological assays. researchgate.net The British Pharmacopoeia is the only official compendium that describes apramycin and it recommends a microbiological turbidimetric assay to determine its potency. researchgate.net These assays measure the inhibitory effect of the antibiotic on the growth of a susceptible microorganism, providing a direct measure of its biological activity. rsc.org Common methods include agar (B569324) diffusion and turbidimetric assays. rsc.org

While essential for evaluating biological potency, microbiological methods have several drawbacks compared to modern physicochemical methods like HPLC. researchgate.net They are often laborious, time-consuming, and exhibit lower precision and accuracy. researchgate.netscielo.br For example, agar diffusion assays can require incubation times of up to 21 hours. rsc.org

Physicochemical methods, particularly HPLC, are generally more accurate, precise, sensitive, specific, and provide faster results. researchgate.netscielo.br A study developing an HPLC method with pre-column derivatization using o-phthalaldehyde (B127526) (OPA) for apramycin in oral powder found it to be robust, selective, and precise, with a relative standard deviation (RSD) of less than 2.0%. scielo.br The average recovery, a measure of accuracy, was 99.33%. scielo.br When the results from this HPLC method were statistically compared with the official microbiological turbidimetric method, no significant difference was found, confirming the reliability of the HPLC method for routine analysis. scielo.br

Similarly, a validation study of an agar diffusion microbiological assay for apramycin soluble powder also demonstrated acceptable performance. researchgate.net The method showed good linearity and precision, with an RSD for repeatability of 2.00% and a mean recovery (accuracy) of 100.49%. researchgate.net

The development of microplate-based turbidimetric assays has helped to bridge the gap in speed between microbiological and chemical methods. researchgate.net These kinetic-reading microplate assays can reduce incubation times to a few hours, combining the biological relevance of a bioassay with the operational simplicity and speed closer to that of physicochemical methods. researchgate.netrsc.org For instance, a turbidimetric assay for cefazolin (B47455) was completed in 4 hours, a significant improvement over the 21 hours required for the agar diffusion method. rsc.org Despite these advancements, HPLC methods are generally preferred for quantification and purity analysis due to their superior performance characteristics. researchgate.net

Table 2: Comparison of Validation Parameters for HPLC and Microbiological Assays for Apramycin
ParameterHPLC Method (Pre-column Derivatization)Microbiological Agar Diffusion AssayReference
PrinciplePhysicochemical separation and UV detection.Inhibition of microbial growth. scielo.brresearchgate.net
Precision (Repeatability, RSD)&lt; 2.0%2.00% scielo.brresearchgate.net
Accuracy (Mean Recovery)99.33%100.49% scielo.brresearchgate.net
Linearity Range0.02 to 0.05 mg/mL1.0 to 4.0 µg/mL scielo.brresearchgate.net
Analysis TimeFasterSlower (requires incubation) researchgate.netscielo.br
SpecificityHighCan be affected by related active substances. scielo.br

Environmental Fate and Ecological Impact Research

Pathways of Apramycin (B1230331) (sulfate hydrate) Entry into the Environment

The primary route for apramycin to enter the terrestrial and aquatic environment is through its use in veterinary medicine. herts.ac.ukherts.ac.uk After administration to livestock, the compound and its residues are introduced to the environment mainly via the excretion of waste products, which are subsequently used in agricultural practices.

Apramycin is poorly absorbed in the gastrointestinal tract of animals. d-nb.info Consequently, a significant portion of the administered dose is excreted in its active, unmetabolized form. d-nb.inforesearchgate.net Research indicates that as much as 90% of an orally administered antibiotic may pass through an animal unchanged and be excreted. researchgate.netnih.gov

Studies on pigs have shown that between 82% and 92% of a dose of apramycin was recovered in excreta, with the vast majority found in the feces. fao.org In one study, balance excretion data at 7 days showed 86.9% of the administered dose was recovered, with 81.6% in feces and only 5.3% in urine. fao.org Similarly, in cattle, over 90% of apramycin is excreted as the unmetabolized parent compound. fao.org This high rate of excretion of the active substance in manure is a primary pathway for its environmental release. d-nb.inforesearchgate.net

Animal SpeciesPercentage of Dose Recovered in ExcretaPrimary Excretion RouteCitation
Pigs82% - 92%Feces (>82%) fao.org
Cattle>90% (unmetabolized)Feces fao.org
Rats>80%Feces (99.5%) fao.org

The manure from animals treated with apramycin serves as a significant reservoir for the antibiotic. naas.org.in This antibiotic-laden manure is commonly applied to agricultural lands as fertilizer, leading to the direct introduction of apramycin into the soil environment. researchgate.netnaas.org.innsf.gov This practice represents the dominant pathway for the environmental release of apramycin into terrestrial compartments. naas.org.in

Once in the soil, apramycin can contaminate the surrounding ecosystem. nsf.gov From these manure-applied lands, the antibiotic can potentially enter surface and groundwater through processes like runoff and leaching, becoming a nonpoint source of pollution. researchgate.netnih.gov The stability of apramycin during manure storage means that significant concentrations can end up in agricultural fields upon application. naas.org.in

Excretion from Treated Animals (manure, urine)

Environmental Behavior and Persistence

The environmental behavior of apramycin is characterized by its strong binding to soil particles and its high persistence.

Apramycin exhibits extensive adsorption to soil and sediment particles. bayer.com.au The process is influenced by the physicochemical properties of both the antibiotic and the soil. As an aminoglycoside, apramycin contains multiple ionic functional groups, allowing it to interact strongly with soil components. hep.com.cn The primary mechanisms for its strong binding include cation exchange and cation bridging with soil colloids, particularly clay minerals and humic substances. hep.com.cn

Research has determined very high soil adsorption coefficient (Koc) values for apramycin, indicating its low potential for mobility in the adsorbed state. bayer.com.au

ParameterValueSoil/Sediment TypeCitation
Soil Adsorption Coefficient (Koc)341,900 - 659,6093 different soil types bayer.com.au
Soil Desorption Coefficient (Koc)763,633 - 1,887,4673 different soil types bayer.com.au

This strong sorption means that apramycin is tightly bound to soil particles, which reduces its bioavailability and mobility but also contributes to its long-term persistence in the soil matrix. naas.org.in

Despite its very high sorption to soil, apramycin has been identified as a compound with the potential to leach into groundwater. service.gov.uknerc.ac.uk This potential is a concern in risk assessments for veterinary medicines. service.gov.ukamazonaws.com While the strong binding to soil particles limits mobility, certain conditions may still allow for its transport through the soil profile. naas.org.in The presence of apramycin in manure slurries, which are then applied to land, is a key factor in its potential to contaminate groundwater. naas.org.inncsu.edu

Studies assessing the risk of veterinary medicines to the environment have flagged apramycin as one of several compounds that could pose a risk of groundwater contamination, potentially exceeding environmental quality standards in some scenarios. service.gov.ukresearchgate.net The movement of the antibiotic may be facilitated through complexation with soluble organic materials in the manure, making it more mobile. naas.org.in

Apramycin is highly persistent in the soil environment. bayer.com.au Studies on its degradation have shown a very slow rate of decline in both soil and manure.

Field Soil Decline : In a field soil study, less than or equal to 25% of the apramycin degraded after two years. bayer.com.au

Greenhouse Studies : In a greenhouse setting, the decline was also slow, with approximately 33% degradation after one year in soil and less than 25% degradation after one year when present in manure-amended soil. bayer.com.au

Aqueous acidic hydrolysis can selectively cleave the 4-aminoglucosyl ring from the apramycin molecule to produce aprosamine, a less active compound, though more forcing conditions are needed to degrade the core structure further. acs.org However, in the soil environment, biodegradation is the primary degradation pathway, and it appears to be a very slow process for this compound. naas.org.inbayer.com.au Its persistence means that repeated applications of manure from treated animals can lead to its accumulation in soil over time. naas.org.in

Environmental MatrixDegradation TimeframePercentage DegradedCitation
Field Soil2 years≤ 25% bayer.com.au
Greenhouse Soil1 year~33% bayer.com.au
Greenhouse Soil (in manure)1 year< 25% bayer.com.au

Mobility and Leaching Potential in Soil and Groundwater

Detection and Monitoring of Apramycin (sulfate hydrate) in Environmental Compartments

The increasing use of veterinary pharmaceuticals, such as apramycin, has led to growing concerns about their release into the environment and subsequent impact on ecosystems. Monitoring the presence of these compounds in various environmental matrices is crucial for understanding their fate and assessing potential risks.

Occurrence in Soil and Aquatic Ecosystems

Apramycin, an aminoglycoside antibiotic used exclusively in veterinary medicine, can enter the environment through the application of manure from treated animals to agricultural land. mase.gov.itfrontiersin.org This leads to the potential contamination of both soil and aquatic ecosystems. While extensive data on the widespread environmental concentrations of apramycin are not as abundant as for some other antibiotics, studies have prioritized it as a substance of potential concern due to its usage patterns and potential to enter the environment in significant amounts. nih.govservice.gov.uk

The concentration of antibiotics like apramycin in natural environments can vary, ranging from low nanogram to microgram levels per liter or kilogram of soil. mase.gov.it The highest concentrations are typically found in areas with significant agricultural activity, particularly where manure from treated livestock is used as fertilizer. mase.gov.it For instance, a UK study identified apramycin as one of several high-priority veterinary medicines for which sufficient data were available to characterize their environmental risk. nih.gov Although a subsequent, more detailed catchment-based simulation suggested that under realistic worst-case conditions, the predicted environmental concentrations in drinking water sources were low, the potential for localized contamination remains a consideration. amazonaws.com

The presence of antibiotics in aquatic environments is a significant concern due to their potential to disrupt natural microbial communities and contribute to the development of antibiotic resistance. researchgate.netresearchgate.net These compounds can persist in water bodies, sediments, and even be taken up by aquatic organisms. researchgate.netresearchgate.net

Analytical Challenges in Environmental Monitoring

The detection and quantification of apramycin and other aminoglycosides in environmental samples present several analytical challenges. A primary difficulty lies in the chemical properties of aminoglycosides. These compounds are highly polar and often lack a strong chromophore, which makes their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection complex and often requires derivatization steps. bibliomed.org

Furthermore, the concentrations of these antibiotics in environmental matrices are often very low, necessitating sensitive analytical methods and effective sample pre-concentration techniques. bibliomed.org For water samples, a significant challenge is concentrating the sample to bring the analyte within the detection limits of the available instrumentation. bibliomed.org Solid-phase extraction (SPE) is a commonly employed technique for this purpose. bibliomed.org

The complexity of environmental samples, such as soil and wastewater, adds another layer of difficulty. These matrices contain numerous interfering substances that can affect the accuracy and precision of the analysis. bibliomed.org Therefore, robust sample preparation and clean-up procedures are essential to remove these interferences before instrumental analysis. mdpi.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often preferred for their high sensitivity and selectivity in analyzing trace levels of aminoglycosides in complex samples. bibliomed.orgmdpi.com

Table 1: Analytical Techniques for Apramycin Detection

Analytical TechniqueKey Features & ChallengesReferences
High-Performance Liquid Chromatography (HPLC) with UV detection Requires pre-column derivatization due to the lack of a strong chromophore in apramycin. bibliomed.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Offers high sensitivity and selectivity, suitable for trace-level detection in complex environmental matrices. bibliomed.orgmdpi.com
Microbiological Assay A potential alternative method for routine quality control, but may have issues with specificity and interference. bibliomed.org
Enzyme-Linked Immunosorbent Assay (ELISA) A reported screening method for aminoglycosides, but can be susceptible to interference from inhibitors and degradation products. bibliomed.org

Implications for Environmental Antimicrobial Resistance

The introduction of antibiotics into the environment, even at sub-inhibitory concentrations, is a significant driver of antimicrobial resistance (AMR). This has profound implications for both environmental and public health.

Contribution to the Environmental Resistome

The "resistome" refers to the collection of all antibiotic resistance genes (ARGs) in a given environment, including those in pathogenic, commensal, and environmental bacteria. frontiersin.org The use of apramycin in animal agriculture can contribute to the environmental resistome. nih.gov When apramycin is administered to animals, it can exert selective pressure on the gut microbiota, favoring the survival and proliferation of bacteria that carry resistance genes. frontiersin.orgnih.gov These resistant bacteria and the associated ARGs are then excreted and can enter the environment through manure application. frontiersin.org

The gene most commonly associated with apramycin resistance is aac(3)-IV. nih.gov This gene encodes an enzyme that inactivates apramycin and is often located on mobile genetic elements, such as plasmids, which can be easily transferred between different bacteria. nih.gov Studies have shown that apramycin administration in chickens can increase the prevalence of E. coli carrying the aac(3)-IV gene. frontiersin.org The presence of such resistance genes in the environment is a concern because they can be acquired by other bacteria, including human pathogens. frontiersin.org The environmental resistome is now recognized as a significant reservoir from which pathogenic bacteria can acquire resistance. frontiersin.org

Potential for Horizontal Gene Transfer in Environmental Microbiomes

Horizontal gene transfer (HGT) is a primary mechanism for the spread of antibiotic resistance genes among bacteria. frontiersin.orgfrontiersin.org This process allows for the transfer of genetic material, including ARGs, between different bacterial species and genera. The main mechanisms of HGT are conjugation, transformation, and transduction. frontiersin.org Conjugation, which involves the transfer of plasmids between bacteria through direct contact, is considered a highly efficient mechanism for the spread of ARGs in environmental matrices. frontiersin.orgnih.gov

The presence of apramycin in the environment can create conditions that favor HGT. Sub-lethal concentrations of antibiotics can act as signaling molecules that can stimulate the transfer of resistance genes. mase.gov.it Plasmids carrying the aac(3)-IV gene for apramycin resistance are often conjugative, meaning they carry the genes necessary for their own transfer to other bacteria. nih.gov These plasmids frequently carry resistance genes for other classes of antibiotics as well, leading to the co-selection and spread of multi-drug resistance. frontiersin.orgnih.gov Aquatic environments and biofilms, in particular, are considered hotspots for HGT, providing ideal conditions for bacterial interaction and gene exchange. nih.gov The transfer of ARGs from environmental bacteria to clinically relevant pathogens is a major public health concern. researchgate.net

Prioritization in Environmental Risk Assessment of Veterinary Pharmaceuticals

Given the potential for environmental contamination and the promotion of antimicrobial resistance, veterinary pharmaceuticals like apramycin are subject to environmental risk assessments (ERAs). europa.euservice.gov.uk These assessments are a legal requirement in many jurisdictions and aim to evaluate the potential hazards to the environment posed by the use of a veterinary medicine. europa.eu

The ERA process is typically tiered. Phase I assesses the potential for environmental exposure. If the predicted environmental concentration in soil (PECsoil) exceeds a certain trigger value, a more detailed Phase II ecotoxicological assessment is required. europa.euservice.gov.uk This second phase evaluates the potential effects of the substance on environmental organisms and compartments. europa.eu

Several studies have developed prioritization schemes to identify veterinary medicines that may pose the greatest environmental risk. nih.govservice.gov.uk These schemes often consider factors such as the amount of the substance used, its potential to enter the environment, and its environmental fate and effects. nih.gov Apramycin has been identified as a high-priority compound in some of these prioritization efforts, indicating a need for careful consideration of its environmental impact. nih.gov The goal of these risk assessments is to ensure that the use of veterinary medicines does not lead to unacceptable risks to the environment, including the proliferation of antimicrobial resistance. service.gov.ukeuropa.eu

Future Directions and Emerging Research Areas for Apramycin Sulfate Hydrate

Advanced Rational Design and Synthesis of Next-Generation Aminoglycosides

The unique structure of apramycin (B1230331), particularly its monosubstituted 2-deoxystreptamine (B1221613) (DOS) ring and bicyclic eight-carbon dialdose moiety, makes it an excellent scaffold for the development of next-generation aminoglycosides. nih.govacs.orgnih.gov Researchers are employing structure-based design to create derivatives with enhanced antibacterial potency and improved selectivity between bacterial and eukaryotic ribosomes, which could translate to a better safety profile. acs.orgnih.govuga.edu

A significant focus of this research is to overcome the primary mechanism of resistance to apramycin, which is conferred by the aminoglycoside acetyltransferase (3)-IV [AAC(3)-IV]. nih.gov Synthetic efforts have included the creation of apramycin-paromomycin analogues and modifications at the 5-position of the apramycin molecule. acs.orgnih.gov For instance, the synthesis of 2-hydroxyapramycin was undertaken with the expectation that the modification would reduce the basicity and nucleophilicity of N3, thereby hindering the acetyl group transfer by AAC(3)-IV. nih.govacs.org

Furthermore, the development of "apralogs," which are 5-O-glycoside and ether derivatives, has shown promise. nih.govacs.org These modifications aim to increase antibacterial activity without compromising the favorable toxicity profile of the parent compound. acs.orgresearchgate.net The ability to selectively cleave the DOS ring from apramycin to produce aprabiosamine derivatives opens up further avenues for creating a wider variety of ring I analogues, a strategy that has been explored in other aminoglycoside classes. nih.govacs.org

Table 1: Examples of Rationally Designed Apramycin Derivatives

Derivative Modification Rationale Key Findings Reference(s)
2-hydroxyapramycin Functionalization at the 2-position Reduce basicity of N3 to retard AAC(3)-IV action First apramycin derivative functionalized at this position nih.gov
Apramycin-paromomycin analogues Replacement of ring I with an apramycin-like dioxabicyclooctane system Lock the hydroxymethyl side chain into specific conformations Analogues with equatorial hydroxyl or amino groups showed excellent activity nih.gov
5-O-glycosides and ethers ("apralogs") Functionalization at the 5-position Increase antibacterial potency and overcome AAC(3)-IV resistance Several derivatives showed improved activity and retained low ototoxicity nih.govacs.org
4′-O-(alkyl) 4,5-disubstituted 2-deoxystreptamines Modifications at the 4″, 5, and 6 positions Enhance potency against a range of pathogens TS3112 showed efficacy against 16S-RMTase-producing strains asm.org

Exploration of Novel Mechanisms of Action or Drug Synergy

While the primary mechanism of action of apramycin is the inhibition of protein synthesis by binding to the bacterial ribosome, research is ongoing to explore other potential mechanisms and synergistic interactions with other antibiotics. drugbank.comwikidoc.orgfrontiersin.org Apramycin's binding to the decoding A site of the 16S rRNA blocks translocation, a key step in protein synthesis. drugbank.comwikidoc.orgpnas.org

Recent studies have demonstrated the potential of apramycin in combination therapies. For instance, apramycin has shown synergistic effects with meropenem. mdpi.com In a study against extensively drug-resistant (XDR) and pandrug-resistant (PDR) Acinetobacter baumannii, combinations of apramycin with colistin (B93849), meropenem, minocycline, or sulbactam (B1307) were found to be synergistic against a high percentage of isolates. nih.gov The combination of apramycin at twice its minimum inhibitory concentration (MIC) with colistin, meropenem, or sulbactam was bactericidal against all tested isolates. nih.gov

Interestingly, the evolution of apramycin resistance in methicillin-resistant Staphylococcus aureus (MRSA) has been shown to induce collateral sensitivity to β-lactam antibiotics. mdpi.comresearchgate.net This phenomenon, where resistance to one antibiotic leads to increased susceptibility to another, could be a valuable strategy for treating MRSA infections and slowing the evolution of resistance. mdpi.com The observed collateral sensitivity was linked to reduced β-lactamase activity and decreased expression of the mecA gene. researchgate.net

Table 2: Synergistic Combinations with Apramycin

Combination Drug Target Organism Synergy Observed Key Findings Reference(s)
Meropenem Acinetobacter baumannii, Klebsiella pneumoniae Yes Synergistic against 52% of tested K. pneumoniae isolates mdpi.comoup.com
Colistin Acinetobacter baumannii Yes Synergistic against 83.3% of tested isolates nih.gov
Minocycline Acinetobacter baumannii Yes Synergistic against 90.9% of tested isolates nih.gov
Sulbactam Acinetobacter baumannii Yes Synergistic against 92.3% of tested isolates nih.gov
β-Lactams Apramycin-resistant MRSA Collateral Sensitivity Resistance to apramycin increased sensitivity to β-lactams mdpi.comresearchgate.net

Deepening Understanding of Resistance Evolution and Counter-Resistance Strategies

A critical area of future research is to understand the evolution of apramycin resistance and develop strategies to counteract it. The primary known mechanism of resistance is enzymatic modification by the aminoglycoside acetyltransferase AAC(3)-IV. dtu.dkresearchgate.net However, other potential resistance mechanisms are also being investigated. nih.gov

Studies have shown that some strains of MRSA can rapidly develop resistance to apramycin in vitro. mdpi.comresearchgate.net The use of apramycin in veterinary medicine has been linked to the selection and spread of multidrug-resistant Escherichia coli strains that can colonize the human gut, raising concerns about the transfer of resistance genes to human pathogens. dtu.dk

Counter-resistance strategies are being explored on multiple fronts. The rational design of new apramycin derivatives that are not susceptible to AAC(3)-IV is a key approach. acs.orgnih.gov Additionally, the phenomenon of collateral sensitivity, as seen with β-lactam antibiotics in apramycin-resistant MRSA, presents a promising avenue for developing combination therapies that can mitigate the emergence of resistance. mdpi.comresearchgate.net Understanding the molecular basis of these trade-offs is crucial for designing effective, evolutionarily robust treatment strategies. researchgate.net

Applications in Non-Traditional Antimicrobial Contexts

Emerging research is exploring the potential of apramycin beyond its direct antimicrobial activity, including its role in modulating host-pathogen interactions and its application in non-clinical models.

One intriguing finding is that apramycin can re-sensitize bacteria to conventional antibiotics by causing plasmid loss in vivo, mimicking the features of an incompatible plasmid. f1000research.com The presence of apramycin resistance plasmids isolated from commensal E. coli in newborn calves has been studied to understand their fitness costs and transfer rates, which is important for assessing the risk of resistance spread. royalsocietypublishing.org

In the context of chronic infections, such as those caused by Pseudomonas aeruginosa in cystic fibrosis patients, apramycin has shown promising antibacterial and antibiofilm activity. frontiersin.org Studies have also investigated the effect of apramycin on the expression of virulence genes in P. aeruginosa, revealing that it can increase the expression of certain efflux pump genes. frontiersin.org Further research in these non-traditional areas could uncover new therapeutic applications for apramycin and its derivatives.

Enhanced Biosynthetic Pathway Engineering for Sustainable Production

Metabolic engineering offers a promising solution for enhancing the sustainable production of apramycin. Researchers have identified and characterized key enzymes in the apramycin biosynthetic pathway, such as the 7'-N-methyltransferase AprI. oup.comnih.govoup.com Overexpression of the aprI gene, coupled with the disruption of genes essential for the biosynthesis of impurities like tobramycin (B1681333) (e.g., tobM2), has been shown to significantly increase the titer and purity of apramycin. oup.comnih.gov

Further research into the apramycin biosynthetic pathway, including the roles of other enzymes like the aminotransferase AprL, will provide more targets for genetic manipulation to improve production efficiency. experiment.com These efforts are crucial for making the production of apramycin and its future derivatives more cost-effective and environmentally friendly.

Table 3: Metabolic Engineering Strategies for Improved Apramycin Production

Genetic Modification Producing Organism Effect on Production Reference(s)
Overexpression of aprI and disruption of tobM2 Streptoalloteichus tenebrarius Increased apramycin titer from 2227 mg/L to 2331 mg/L; decreased demethyl-apramycin and carbamyltobramycin impurities. oup.comnih.gov
Inactivation of aprK Streptoalloteichus tenebrarius 2444 Abolished apramycin biosynthesis to enhance tobramycin production. mdpi.comnih.gov

Refined Environmental Risk Assessment Methodologies for Veterinary Antimicrobials

The use of apramycin in veterinary medicine necessitates a thorough understanding of its environmental fate and potential ecological risks. umweltbundesamt.demase.gov.itservice.gov.uk Antibiotics, including apramycin, can enter the environment through animal waste, leading to the contamination of soil and water. umweltbundesamt.deherts.ac.uk This raises concerns about the development and spread of antibiotic resistance in environmental bacteria. umweltbundesamt.de

Current environmental risk assessment methodologies for veterinary medicines are being refined to better account for the unique properties of antibiotics. universiteitleiden.nlopenrepository.com This includes considering the potential for mixture toxicity, as soils are often contaminated with multiple antibiotic compounds. umweltbundesamt.de The ecotoxicity of a mixture of pharmaceuticals is typically higher than that of the individual components. umweltbundesamt.de

Future research will likely focus on developing more specific protection goals based on the ecosystem service concept and utilizing ecotoxicological endpoints that target microorganisms, particularly bacteria. mase.gov.it Understanding the interactions between apramycin and environmental bacteria is crucial for a proper risk assessment and for developing strategies to mitigate the environmental impact of its veterinary use. mase.gov.it Studies on the adsorption and removal of apramycin from wastewater using materials like modified clinoptilolite are also contributing to this effort. tandfonline.com

Q & A

Q. How should apramycin sulfate stock solutions be prepared for bacterial culture studies?

To prepare a 50 mg/mL stock solution, weigh 500 mg of apramycin sulfate salt and dissolve it in 10 mL of sterile ddH₂O. Filter the solution through a 0.2 µm filter under a laminar flow hood, aliquot into sterilized tubes, and store at −20°C for up to one year . This method ensures sterility and stability for repeat experiments.

Q. What are the standard applications of apramycin in Gram-negative bacterial research?

Apramycin is widely used to study pathogens like Escherichia coli, Klebsiella pneumoniae, and Salmonella due to its broad-spectrum activity against multidrug-resistant (MDR) strains. It outperforms gentamicin and amikacin in acidic conditions (pH 5.7–7.3), making it suitable for urinary tract infection models .

Q. What quality control parameters are critical for apramycin sulfate in experimental use?

Key parameters include HPLC purity (>98%), absence of endotoxins, and verification of molecular weight (637.65 g/mol via mass spectrometry). Batch-specific certificates of analysis (COA) should confirm sulfate content and stability under storage conditions (2–8°C, desiccated) .

Advanced Research Questions

Q. How does pH influence apramycin’s cellular uptake compared to other aminoglycosides?

At pH 5.7, apramycin’s cytoplasmic uptake in E. coli decreases by only 11%, whereas gentamicin and amikacin uptake drop by 62% and 51%, respectively. This property is attributed to its unique aminocyclitol structure, which reduces protonation-dependent membrane permeation . Experimental designs should incorporate pH-controlled environments (e.g., buffered media) to validate these dynamics.

Q. What in vivo models demonstrate apramycin’s efficacy against MDR pathogens?

In neutropenic murine models of Staphylococcus aureus sepsis, apramycin reduced bacterial loads in blood and kidneys dose-dependently (0–25 mg/kg). For Mycobacterium tuberculosis, aerosol-infected mice treated with apramycin showed a 2.4-log10 CFU reduction in lung burden compared to amikacin . These models require strict adherence to ethical guidelines for animal dosing and endpoint criteria.

Q. How can researchers resolve contradictions in nephrotoxicity data for apramycin?

While apramycin’s nephrotoxicity in rats parallels gentamicin, variations arise from differences in dosing regimens (single vs. repeated doses) and renal clearance rates. To mitigate bias, use pharmacokinetic/pharmacodynamic (PK/PD) models to correlate exposure time with histopathological scoring .

Q. What methodologies assess apramycin-induced translational errors in bacterial ribosomes?

Poly(U)-programmed cell-free systems from E. coli quantify misincorporation of leucine, isoleucine, and serine during protein synthesis. Apramycin induces limited misreading (5–10% error rate), measured via radiolabeled amino acid incorporation assays . Advanced studies may combine cryo-EM to visualize ribosome-apramycin interactions.

Q. How does apramycin retain activity against spectinomycin-resistant Neisseria gonorrhoeae?

Apramycin’s modal MIC (16 mg/L) against spectinomycin-resistant strains suggests a distinct binding mechanism in the 30S ribosomal subunit. Time-kill assays show rapid bactericidal effects (3-log10 CFU reduction within 6 hours), independent of spc resistance mutations . Researchers should pair MIC testing with whole-genome sequencing to identify resistance loci.

Methodological Considerations

  • Experimental Design: For in vitro studies, include gentamicin and amikacin as comparators to benchmark apramycin’s efficacy .
  • Data Analysis: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values from dose-response curves. Report MICs with CLSI/EUCAST breakpoints .
  • Contradiction Management: Address variability in toxicity studies by standardizing animal models (e.g., C57BL/6 mice) and normalizing results to serum creatinine levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.